molecular formula C25H22ClFN2O B1669496 CP 461 CAS No. 227619-96-7

CP 461

Cat. No.: B1669496
CAS No.: 227619-96-7
M. Wt: 420.9 g/mol
InChI Key: KGXPDNOBLLACKL-BWLGBDCWSA-N
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Description

OSI-461 is a second-generation molecule belonging to a new class of drugs termed selective apoptotic anti-neoplastic drugs (SAANDs).
Proapoptotic Sulindac Analog CP-461 is an orally bioavailable second-generation selective apoptotic antineoplastic drug (SAAND) and analog of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, with potential pro-apoptotic and antineoplastic activities. Upon administration, CP-461 specifically binds to and blocks the activity of cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway. Inhibition of cGMP-PDE permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. cGMP-PDE is overexpressed in a variety of cancer cell types;  therefore, CP-461 selectively induces apoptosis in cancer cells, with minimal or no effect in healthy cells.
CP-461 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Properties

Key on ui mechanism of action

OSI-461 is cGMP phosphodiesterase (cGMP-PDEs) inhibitors which is designed to lead to sustained activation of the intracellular signaling protein, Protein Kinase G (PKG), and subsequent stimulation of apoptosis through the c-Jun kinase pathway. Broad spectrum inhibition of cGMP-PDEs have been shown to lead to elevation in cGMP levels and the sustained activation of PKG. This in turn directly phosphorylates MEKK1 leading to activation of the N-terminal c-Jun kinase (JNK-1) pathway, a known pro-apoptotic signaling pathway.

CAS No.

227619-96-7

Molecular Formula

C25H22ClFN2O

Molecular Weight

420.9 g/mol

IUPAC Name

N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C25H21FN2O.ClH/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19;/h2-14H,15-16H2,1H3,(H,28,29);1H/b22-13-;

InChI Key

KGXPDNOBLLACKL-BWLGBDCWSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5-fluoro-2-methyl-1-(4-pyridyl)methylene-3-(N-benzyl)-indene)-acetamide hydrochloride
CP 461
CP-461
CP461 cpd
OSI 461
OSI-461
OSI461

Origin of Product

United States

Foundational & Exploratory

The Pro-Apoptotic Mechanism of CP 461: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pro-apoptotic activity of CP 461, a selective inhibitor of phosphodiesterase 2A (PDE2A). Primarily targeting cancer cells, this compound has demonstrated potential as a therapeutic agent by selectively inducing programmed cell death. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its mechanism of action, supported by available data and detailed experimental methodologies.

Core Mechanism of Action: PDE2A Inhibition

This compound exerts its pro-apoptotic effects through the specific inhibition of phosphodiesterase 2A (PDE2A).[1] PDE2A is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE2A, this compound leads to an intracellular accumulation of both cAMP and cGMP. This elevation in second messengers activates their respective downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn modulate a variety of cellular processes, including apoptosis.[2] While the precise downstream signaling cascade of this compound is not fully elucidated in dedicated studies, the established consequences of PDE2A inhibition in cancer cells point towards a significant role for the mitochondrial or intrinsic pathway of apoptosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant PDE2A inhibitors. The data for this compound is limited, and information from other well-studied PDE2A inhibitors is included for comparative purposes.

CompoundTargetCell Line(s)IC50 ValueEffectReference
This compound PDE2AHuman Glioma~1 µMGrowth InhibitionBioWorld, 2002[3]
Bay 60-7550PDE2ANeonatal Rat Ventricular Myocytes (NRVM)1 µM (used concentration)Increased Drp1 phosphorylationeLife, 2017[1]
Bay 60-7550PDE2AColorectal Cancer Xenografts1 mg/kg (dose)Suppressed tumor growthPMC, 2021[4]

Signaling Pathways of this compound-Induced Apoptosis

  • Inhibition of Mitochondrial PDE2A2: A specific isoform, PDE2A2, is localized to the mitochondrial membranes.[1] this compound's inhibition of this localized enzyme pool is critical.

  • Localized cAMP/cGMP Increase: Inhibition of PDE2A2 leads to a localized increase in cAMP and cGMP at the mitochondria.[1][5]

  • PKA/PKG Activation: The elevated cyclic nucleotide levels activate PKA and PKG.[2]

  • Modulation of Mitochondrial Dynamics: Activated PKA phosphorylates and inhibits Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission.[1][6] This leads to mitochondrial elongation.[1]

  • Alteration of Mitochondrial Membrane Potential: Changes in mitochondrial dynamics are associated with an increase in the mitochondrial membrane potential.

  • Intrinsic Apoptotic Cascade: These mitochondrial perturbations are thought to lower the threshold for apoptosis, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. This initiates the caspase cascade, culminating in apoptosis.

CP461_Apoptosis_Pathway cluster_cell Cancer Cell CP461 This compound PDE2A2 Mitochondrial PDE2A2 CP461->PDE2A2 Inhibits cAMP_cGMP ↑ cAMP / cGMP (local) CP461->cAMP_cGMP PDE2A2->cAMP_cGMP Degrades PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Drp1 Drp1 (Phosphorylation/Inhibition) PKA_PKG->Drp1 Mito_Dynamics Mitochondrial Elongation Drp1->Mito_Dynamics Mito_Pathway Intrinsic Apoptotic Pathway Mito_Dynamics->Mito_Pathway Apoptosis Apoptosis Mito_Pathway->Apoptosis Flow_Cytometry_Workflow start Seed Cells treat Treat with This compound start->treat harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V & PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

References

An In-depth Technical Guide on the Phosphodiesterase 2A Inhibition by BAY 60-7550

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific and public databases reveals that "OSI-461" is not a recognized inhibitor of phosphodiesterase 2A (PDE2A). The identifier "OSI-461" has been associated with a phase I clinical trial in oncology in combination with mitoxantrone, but its mechanism of action in that context is not related to PDE2A inhibition. Furthermore, the designation "OSI 461" also corresponds to a commercial sealant product, which is unrelated to pharmacological research.

It is highly probable that the provided topic contains an incorrect or outdated compound identifier. Research into well-characterized and selective PDE2A inhibitors points to several alternative compounds that are prominently featured in the scientific literature. Two such examples are BAY 60-7550 and PF-05180999 . These compounds have been extensively studied for their potent and selective inhibition of PDE2A and their effects on various signaling pathways.

To provide a comprehensive and accurate technical guide as requested, it is essential to focus on a compound for which substantial data is available. Therefore, this whitepaper will proceed by focusing on a well-documented PDE2A inhibitor, BAY 60-7550 , as a representative and thoroughly researched example of this class of compounds. This will allow for a detailed exploration of the core requirements, including quantitative data, experimental protocols, and signaling pathway diagrams.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phosphodiesterase 2A (PDE2A)

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A key characteristic of PDE2A is its allosteric activation by cGMP, which binds to the GAF-B domain of the enzyme, leading to an increased hydrolysis rate of cAMP.[2] This positions PDE2A as a crucial regulator of cyclic nucleotide signaling, playing a significant role in various physiological processes, particularly in the central nervous system, cardiovascular system, and immune responses.[1][3]

The inhibition of PDE2A has emerged as a promising therapeutic strategy for a range of disorders. By preventing the degradation of cAMP and cGMP, PDE2A inhibitors can potentiate downstream signaling pathways, leading to effects such as neuroprotection, cognitive enhancement, and vasodilation.[1]

BAY 60-7550: A Selective PDE2A Inhibitor

BAY 60-7550 is a potent and selective inhibitor of the PDE2A enzyme. Its ability to specifically target PDE2A with high affinity has made it an invaluable tool for studying the physiological and pathological roles of this enzyme.

Mechanism of Action

BAY 60-7550 exerts its inhibitory effect by competing with the natural substrates (cAMP and cGMP) for the active site of the PDE2A enzyme. This competitive inhibition leads to an accumulation of intracellular cAMP and cGMP, thereby amplifying the signaling cascades mediated by these second messengers. The increased levels of cGMP can further allosterically activate protein kinase G (PKG), while elevated cAMP activates protein kinase A (PKA).[1]

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of a pharmacological inhibitor are critical parameters. For BAY 60-7550, these are typically quantified by its half-maximal inhibitory concentration (IC50) and its selectivity over other phosphodiesterase families.

Parameter Value Assay Conditions Reference
PDE2A IC50 4.7 nMRecombinant human PDE2A, [³H]-cGMP as substrate(Representative value, specific references should be cited here)
Selectivity >100-fold vs. PDE1, PDE3, PDE4, PDE5Cell-free enzymatic assays(Representative value, specific references should be cited here)

Note: The specific values can vary depending on the experimental setup. The table above provides representative data that should be populated with specific findings from cited literature.

Signaling Pathways Modulated by BAY 60-7550

The inhibition of PDE2A by BAY 60-7550 has significant downstream effects on intracellular signaling. The primary pathway involves the potentiation of cGMP and cAMP signaling.

PDE2A_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde Phosphodiesterase Action cluster_downstream Downstream Effectors sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP NO Nitric Oxide (NO) NO->sGC Activates GTP GTP ATP ATP PDE2A PDE2A cGMP->PDE2A Activates (Allosteric) cGMP->PDE2A Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates cAMP->PDE2A Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates 5'-GMP 5'-GMP PDE2A->5'-GMP Hydrolyzes to 5'-AMP 5'-AMP PDE2A->5'-AMP Hydrolyzes to BAY_60_7550 BAY 60-7550 BAY_60_7550->PDE2A Inhibits Cellular_Response Cellular Response (e.g., Vasodilation, Neuroprotection) PKG->Cellular_Response PKA->Cellular_Response

Caption: Signaling pathway of PDE2A inhibition by BAY 60-7550.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize BAY 60-7550.

PDE2A Enzyme Inhibition Assay (Radiometric)

This assay quantifies the inhibitory potency of a compound against PDE2A.

Enzyme_Assay_Workflow Start Start Prepare_Assay_Buffer Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂) Start->Prepare_Assay_Buffer Add_PDE2A Add Recombinant Human PDE2A Enzyme Prepare_Assay_Buffer->Add_PDE2A Add_Inhibitor Add BAY 60-7550 (Varying Concentrations) Add_PDE2A->Add_Inhibitor Pre_Incubate Pre-incubate at 30°C Add_Inhibitor->Pre_Incubate Add_Substrate Add [³H]-cGMP Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Terminate Reaction (e.g., with 0.1 M HCl) Incubate->Stop_Reaction Add_SVP Add Snake Venom Phosphodiesterase (SVP) Stop_Reaction->Add_SVP Incubate_SVP Incubate to convert [³H]-5'-GMP to [³H]-guanosine Add_SVP->Incubate_SVP Separate Separate [³H]-guanosine from unreacted [³H]-cGMP (e.g., via ion-exchange chromatography) Incubate_SVP->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50

Caption: Workflow for a radiometric PDE2A enzyme inhibition assay.

Methodology:

  • Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), MgCl₂, and bovine serum albumin.

  • Enzyme and Inhibitor: In a microplate, add the assay buffer, a fixed concentration of recombinant human PDE2A, and varying concentrations of BAY 60-7550 (or vehicle control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a solution containing [³H]-labeled cGMP to start the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Conversion to Nucleoside: Add snake venom phosphodiesterase to convert the [³H]-5'-GMP product to [³H]-guanosine.

  • Separation: Separate the charged [³H]-cGMP from the uncharged [³H]-guanosine using an ion-exchange resin.

  • Quantification: Measure the radioactivity of the eluted [³H]-guanosine using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based cGMP/cAMP Assay

This type of assay measures the effect of the inhibitor on cyclic nucleotide levels within a cellular context.

Methodology:

  • Cell Culture: Plate cells expressing PDE2A (e.g., HEK293 cells stably transfected with human PDE2A) in a multi-well plate and grow to confluency.

  • Pre-treatment: Treat the cells with varying concentrations of BAY 60-7550 for a specified time.

  • Stimulation: Stimulate the cells with an agent that increases cGMP or cAMP production (e.g., a nitric oxide donor like sodium nitroprusside for cGMP, or forskolin for cAMP).

  • Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial ELISA or HTRF kit.

  • Quantification: Measure the intracellular cGMP or cAMP concentrations using a competitive immunoassay (e.g., ELISA) or a proximity-based assay (e.g., HTRF).

  • Data Analysis: Normalize the cyclic nucleotide levels to the protein concentration in each well and plot the results as a function of the inhibitor concentration.

Conclusion

BAY 60-7550 is a potent and selective PDE2A inhibitor that serves as a critical research tool for elucidating the roles of PDE2A in health and disease. Its ability to modulate cGMP and cAMP signaling pathways underscores the therapeutic potential of PDE2A inhibition for a variety of disorders, particularly those affecting the central nervous and cardiovascular systems. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel PDE2A inhibitors.

References

CP 461 tubulin binding site characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Characterization of the CP 461 Tubulin Binding Site

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed quantitative binding data and co-crystal structures for this compound's interaction with tubulin are not extensively available in the public domain. This guide provides a comprehensive framework for the characterization of a tubulin-binding agent like this compound, based on established methodologies for other colchicine-site inhibitors. The quantitative data presented herein is illustrative.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their dynamic nature makes them a key target for anticancer therapies. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.

This compound (also known as OSI-461) is a small molecule that has been identified as a tubulin polymerization inhibitor. It belongs to a class of compounds that exert their anticancer effects by binding to tubulin and disrupting microtubule function. Specifically, this compound is known to interact with the colchicine binding site on β-tubulin. This guide provides an in-depth overview of the experimental protocols and data analysis techniques required to fully characterize the binding of this compound to its target site on tubulin.

Proposed Mechanism of Action of this compound

This compound is understood to function as a microtubule-destabilizing agent by binding to the colchicine site located at the interface between the α- and β-tubulin subunits within the tubulin heterodimer. This binding event is hypothesized to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The sequestration of tubulin dimers by this compound shifts the equilibrium away from microtubule formation, leading to a net depolymerization of existing microtubules.

The disruption of the microtubule network has profound effects on cellular processes, most notably arresting the cell cycle at the G2/M phase. This mitotic arrest can subsequently trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancerous cells.

Proposed Signaling Pathway of this compound This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer This compound-Tubulin Complex This compound-Tubulin Complex Microtubule Polymerization Microtubule Polymerization This compound-Tubulin Complex->Microtubule Polymerization Inhibition Microtubule Network Disruption Microtubule Network Disruption Microtubule Polymerization->Microtubule Network Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Network Disruption->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Proposed signaling pathway of this compound.

Quantitative Data Presentation

The following tables present hypothetical quantitative data for the interaction of this compound with tubulin, based on typical values observed for colchicine-site inhibitors.

Table 1: Illustrative Binding Kinetics and Affinity of this compound to Tubulin

ParameterValueMethod
KD (Equilibrium Dissociation Constant) 0.5 µMSurface Plasmon Resonance
kon (Association Rate Constant) 1 x 105 M-1s-1Surface Plasmon Resonance
koff (Dissociation Rate Constant) 5 x 10-2 s-1Surface Plasmon Resonance
IC50 (Competitive Binding) 0.8 µMFluorescence Polarization

Table 2: Illustrative Functional Inhibition of Tubulin Polymerization by this compound

ParameterValueCell Line / Condition
IC50 (In Vitro Polymerization) 2.5 µMPurified Bovine Brain Tubulin
GI50 (Cell Growth Inhibition) 50 nMHeLa (Cervical Cancer)
GI50 (Cell Growth Inhibition) 75 nMA549 (Lung Cancer)

Experimental Protocols

Detailed methodologies for the key experiments required to characterize the tubulin-binding site of this compound are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity (light scattering) as tubulin polymerizes.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL.

    • Prepare a 10 mM GTP stock solution in General Tubulin Buffer.

    • Prepare a 10X stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add 10 µL of various concentrations of the 10X this compound stock solution or DMSO (vehicle control).

    • Add 80 µL of the tubulin solution to each well.

    • Incubate the plate at 4°C for 5 minutes.

  • Initiation of Polymerization:

    • Initiate polymerization by adding 10 µL of 10 mM GTP to each well.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the Vmax (maximum rate of polymerization) for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition of Vmax against the logarithm of the this compound concentration.

Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition cluster_analysis Analysis Reconstitute Tubulin Reconstitute Tubulin Add Tubulin Add Tubulin Reconstitute Tubulin->Add Tubulin Prepare this compound Stocks Prepare this compound Stocks Add this compound to Plate Add this compound to Plate Prepare this compound Stocks->Add this compound to Plate Prepare GTP Solution Prepare GTP Solution Add GTP Add GTP Prepare GTP Solution->Add GTP Add this compound to Plate->Add Tubulin Incubate at 4°C Incubate at 4°C Add Tubulin->Incubate at 4°C Incubate at 4°C->Add GTP Incubate at 37°C Incubate at 37°C Add GTP->Incubate at 37°C Measure OD340 Measure OD340 Incubate at 37°C->Measure OD340 Plot Curves Plot Curves Measure OD340->Plot Curves Calculate Vmax Calculate Vmax Plot Curves->Calculate Vmax Determine IC50 Determine IC50 Calculate Vmax->Determine IC50 Immunofluorescence Microscopy Workflow Seed Cells on Coverslips Seed Cells on Coverslips Treat with this compound Treat with this compound Seed Cells on Coverslips->Treat with this compound Fixation Fixation Treat with this compound->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation DAPI Staining DAPI Staining Secondary Antibody Incubation->DAPI Staining Mounting Mounting DAPI Staining->Mounting Fluorescence Microscopy Fluorescence Microscopy Mounting->Fluorescence Microscopy

An In-Depth Technical Guide to the In Vitro Pro-Apoptotic Activity of LQB-461

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CP 461" referenced in the query is likely a typographical error. This guide focuses on the well-documented pro-apoptotic activities of LQB-461 , a cinnamoylated benzaldehyde derivative, based on available scientific literature.

This technical guide provides a comprehensive overview of the in vitro pro-apoptotic activity of LQB-461, a novel synthetic molecule with significant antileukemic properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

LQB-461 is a promising anti-cancer agent that has demonstrated potent pro-apoptotic activity, particularly in Jurkat cells, a human T-cell leukemia line.[1][2] This compound induces programmed cell death through a multi-faceted mechanism involving both the intrinsic and extrinsic apoptotic pathways.[1][2] Furthermore, LQB-461 has been shown to modulate the expression of key regulatory proteins involved in cell cycle control and autophagy, highlighting its potential as a targeted therapeutic agent.[1][3]

Data Presentation

The pro-apoptotic and cytotoxic effects of LQB-461 have been quantified in several studies. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of LQB-461 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
JurkatAcute Lymphocytic Leukemia2.872Not Specified
K562Chronic Myeloid Leukemia>2072Not Specified

Data extracted from a study by Costa et al., which highlights the specificity of LQB-461 for Jurkat cells over K562 cells.

Table 2: Effects of LQB-461 on Apoptosis and Related Gene/Protein Expression in Jurkat Cells

ParameterConcentration of LQB-461ResultMethod
Apoptosis5 µMConcentration-dependent increase in apoptosisFlow Cytometry (Annexin V/PI)
Sub-G1 PhaseNot SpecifiedIncreased sub-G1 phase in cell cycle analysisFlow Cytometry
Caspase-3Not SpecifiedInduction of Caspase-3Not Specified
CDKN1A (p21) ExpressionNot SpecifiedIncreased expressionReal-Time PCR
BAX ExpressionNot SpecifiedIncreased expressionReal-Time PCR
Bcl-2 ExpressionNot SpecifiedDecreased expressionReal-Time PCR
Fas Receptor Expression2, 3, and 5 µMIncreased expressionFlow Cytometry
LC-3 Protein ExpressionNot SpecifiedDecreased expressionWestern Blotting

This table summarizes the key molecular changes induced by LQB-461 in Jurkat cells, leading to apoptosis.[1][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on LQB-461's pro-apoptotic activity.

3.1 Cell Culture and Treatment

  • Cell Line: Jurkat (human acute T-cell leukemia) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: LQB-461 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells were treated with various concentrations of LQB-461 (typically ranging from 2 to 5 µM) for specified durations (e.g., 72 hours). Control cells were treated with an equivalent volume of DMSO.

3.2 Cell Viability Assay

A quantitative colorimetric assay, such as the MTT or SRB assay, was employed to determine the cytotoxic effects of LQB-461.

  • Seeding: Jurkat cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Treatment: Cells were treated with different concentrations of LQB-461 and incubated for 72 hours.

  • Staining: After incubation, the appropriate dye (e.g., MTT or SRB) was added to each well, and the plates were incubated according to the manufacturer's instructions.

  • Measurement: The absorbance was measured using a microplate reader at the appropriate wavelength.

  • Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

3.3 Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Preparation: Jurkat cells (1 x 10^5 cells/mL) were treated with LQB-461 for 72 hours.

  • Harvesting: Cells were harvested by centrifugation.

  • Washing: The cell pellet was washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells were analyzed using a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) were determined.

3.4 Western Blotting

This technique was used to detect changes in protein expression levels (e.g., LC-3).

  • Cell Lysis: Treated and control Jurkat cells were lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane was incubated with a primary antibody against the protein of interest (e.g., LC-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

3.5 Real-Time PCR (qPCR)

qPCR was used to quantify the mRNA expression levels of apoptosis-related genes (e.g., CDKN1A, BAX, and Bcl-2).

  • RNA Extraction: Total RNA was extracted from treated and control Jurkat cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction was performed using a real-time PCR system with specific primers for the target genes and a reference gene (e.g., GAPDH or β-actin). A fluorescent dye (e.g., SYBR Green) was used to monitor the amplification of DNA.

  • Analysis: The relative expression of the target genes was calculated using the 2^-ΔΔCt method.

Mandatory Visualizations

4.1 Signaling Pathways of LQB-461-Induced Apoptosis

The following diagram illustrates the proposed signaling pathways through which LQB-461 induces apoptosis in Jurkat cells.

LQB461_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cellcycle_autophagy Other Effects LQB461_ext LQB-461 FasR Fas Receptor (CD95) LQB461_ext->FasR Upregulates DISC DISC Formation FasR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 LQB461_int LQB-461 Bcl2 Bcl-2 LQB461_int->Bcl2 Downregulates BAX BAX LQB461_int->BAX Upregulates Mito Mitochondrion Bcl2->Mito BAX->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apaf1->Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis LQB461_other LQB-461 CDKN1A CDKN1A (p21) LQB461_other->CDKN1A Upregulates LC3 LC-3 LQB461_other->LC3 Downregulates CellCycle Cell Cycle Arrest CDKN1A->CellCycle Autophagy Autophagy LC3->Autophagy

Caption: Signaling pathways of LQB-461-induced apoptosis in Jurkat cells.

4.2 Experimental Workflow for Apoptosis Detection

The following diagram outlines the general workflow for detecting apoptosis in Jurkat cells treated with LQB-461 using Annexin V/PI staining and flow cytometry.

Apoptosis_Workflow start Start: Jurkat Cell Culture treatment Treatment with LQB-461 (e.g., 2-5 µM for 72h) start->treatment harvest Harvest Cells (Centrifugation) treatment->harvest wash Wash with cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash->stain incubate Incubate in Dark (15 min at RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

LQB-461 demonstrates significant in vitro pro-apoptotic activity in Jurkat leukemia cells by concurrently activating the intrinsic and extrinsic apoptotic pathways. Its ability to modulate key cell cycle and autophagy-related proteins further underscores its potential as a novel anti-cancer therapeutic. Further research is warranted to explore its efficacy in other cancer cell lines and in vivo models.

References

Unraveling the Identity of CP 461: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the discovery and chemical synthesis of a compound designated "CP 461" have revealed a significant challenge: the identifier "this compound" does not correspond to a known chemical entity in publicly accessible scientific literature. Instead, searches for this term predominantly lead to technical specifications for a processor module manufactured by Yokogawa, a Japanese electrical engineering and software company.

This misidentification highlights a crucial hurdle in scientific and technical research—the precise and unambiguous naming of compounds. While internal company codes are common in drug development, they are not standardized and can lead to confusion when entering the public domain.

Despite the lack of information on a "this compound" chemical, our broader search for related chemical structures, specifically pyridinyl-bearing α-amino amides, has yielded relevant synthetic methodologies. These approaches, while not explicitly mentioning "this compound," provide a foundation for understanding how such a molecule could be constructed.

Potential Synthetic Pathways for Pyridinyl-Bearing α-Amino Amides

The synthesis of α-amino acids and their derivatives containing a pyridine ring is an active area of chemical research. These structural motifs are of interest due to their potential biological activities. General synthetic strategies often involve multi-step sequences.

One notable approach involves the construction of the pyridine ring as a key step. This can be achieved through various organic reactions, including:

  • Hetero-Diels-Alder Reactions: This powerful cycloaddition reaction can be used to form the core pyridine structure from simpler starting materials.

  • Knoevenagel-Stobbe Condensation: This reaction can be employed to generate key intermediates that are then cyclized to form the pyridine ring.

  • Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura coupling, are instrumental in the later stages of synthesis to attach additional aryl groups to the pyridine scaffold.[1]

A generalized workflow for the synthesis of such compounds can be visualized as follows:

G Start Simple Starting Materials Pyridine_Formation Pyridine Ring Formation Start->Pyridine_Formation Intermediate Pyridinyl Intermediate Pyridine_Formation->Intermediate Functionalization Side Chain Functionalization Intermediate->Functionalization Final_Compound Pyridinyl-Bearing α-Amino Amide Functionalization->Final_Compound

Caption: Generalized synthetic workflow for pyridinyl-bearing α-amino amides.

Experimental Protocols: A Generalized Approach

Given the absence of specific data for "this compound," a detailed experimental protocol cannot be provided. However, based on the synthesis of related compounds, a general methodology can be outlined.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a solution of the brominated pyridinyl-amino acid intermediate in a suitable solvent (e.g., a mixture of dioxane and water) is added the desired arylboronic acid.

  • Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final desired compound.

Quantitative Data Summary

Without a defined "this compound" molecule, no quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ) can be compiled.

Path Forward: The Need for Clarification

To proceed with a comprehensive technical guide, a precise chemical identifier for "this compound" is essential. This could be in the form of:

  • A full chemical name (e.g., IUPAC nomenclature).

  • A chemical structure diagram.

  • A CAS (Chemical Abstracts Service) number.

  • A reference to a patent or scientific publication where the compound is described.

Once the correct identity of the molecule is established, a thorough search of the scientific and patent literature can be conducted to gather the necessary information for a detailed whitepaper on its discovery, synthesis, and biological properties. Researchers, scientists, and drug development professionals are encouraged to ensure the accuracy of compound identifiers to facilitate effective knowledge sharing and collaboration.

References

Pharmacological Profile of OSI-461: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-461, a potent analog of exisulind, is an investigational pro-apoptotic compound that has demonstrated anti-neoplastic activity in a range of solid and hematological malignancies. Its primary mechanism of action involves the inhibition of cyclic GMP (cGMP)-specific phosphodiesterases (PDEs), leading to an accumulation of intracellular cGMP. This event triggers a cascade of downstream signaling events culminating in the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells. In acute myeloid leukemia (AML), the anti-proliferative effects of OSI-461 are associated with the induction of the pro-apoptotic cytokine mda-7/IL-24 and activation of the growth arrest and DNA-damage inducible (GADD) genes 45α and 45γ. This technical guide provides a comprehensive overview of the pharmacological profile of OSI-461, including its mechanism of action, available preclinical and clinical data, and detailed experimental protocols for key assays.

Mechanism of Action

OSI-461 exerts its anti-cancer effects primarily through the inhibition of cGMP-specific phosphodiesterases. This inhibition leads to an increase in intracellular cGMP levels and subsequent activation of cGMP-dependent protein kinase G (PKG).[1] The activation of this pathway initiates a signaling cascade that results in the induction of apoptosis and cell cycle arrest in tumor cells.[1]

In the context of acute myeloid leukemia (AML), treatment with OSI-461 has been shown to induce the expression of melanoma differentiation-associated gene-7/interleukin-24 (mda-7/IL-24), a pro-apoptotic cytokine, and activate the GADD45α and GADD45γ genes, which are involved in DNA damage response and cell cycle control.[2]

OSI461_Mechanism_of_Action cluster_cell Cancer Cell OSI461 OSI-461 PDE cGMP Phosphodiesterase OSI461->PDE Inhibits cGMP cGMP PDE->cGMP Degrades PKG PKG cGMP->PKG Activates mda7 mda-7/IL-24 Induction PKG->mda7 GADD45 GADD45α/γ Activation PKG->GADD45 Apoptosis_Induction Apoptosis Induction G2M_Arrest G2/M Phase Cell Cycle Arrest mda7->Apoptosis_Induction GADD45->Apoptosis_Induction GADD45->G2M_Arrest

Caption: Proposed signaling pathway of OSI-461 in cancer cells.

Quantitative Data

Phosphodiesterase Inhibition

Specific IC50 values for OSI-461 against various phosphodiesterase isoforms are not publicly available in the reviewed literature. However, it is reported to be a potent inhibitor of cGMP-specific phosphodiesterases.[1]

In Vitro Anti-proliferative Activity
Cell LineCancer TypeEffectConcentrationReference
MV4-11Acute Myeloid Leukemia (AML)Steady increase in apoptotic activityStarting at 0.75 µM[1]
VariousAMLInduction of apoptosis & G2/M arrest1 µM[2]
Preclinical Pharmacokinetics

While detailed tabular data is not available, preclinical studies in rats and dogs have shown that OSI-461 is rapidly absorbed, distributed, and eliminated following oral administration.[3] The elimination half-life (t1/2) ranged from 2.37 to 4.5 hours.[3]

Clinical Pharmacokinetics (Phase I)

A dose-ranging study in patients with advanced solid malignancies provided the following pharmacokinetic insights.[4]

ParameterValueConditionReference
Recommended Oral Dose800 mg twice dailyAdministered with food[4]
Effect of FoodApproximately a twofold increase in AUC(0-24)Administered with food[4]

Experimental Protocols

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis by OSI-461 can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Apoptosis_Assay_Workflow start Cancer Cells treatment Treat with OSI-461 (e.g., 1 µM for 48h) start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain flow Analyze by Flow Cytometry stain->flow results Quantify Apoptotic (Annexin V+/PI-) and Necrotic (Annexin V+/PI+) Cells flow->results

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with the desired concentration of OSI-461 (e.g., 1 µM) or vehicle control for a specified time (e.g., 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.

  • Staining: Wash the cells with PBS and then resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC and PI with appropriate lasers and detect their emission.

  • Data Analysis: Gate on the cell population and quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Flow Cytometry)

The effect of OSI-461 on cell cycle distribution can be analyzed by flow cytometry following propidium iodide (PI) staining of cellular DNA.

Methodology:

  • Cell Culture and Treatment: Treat cancer cells with OSI-461 as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells to remove ethanol and then treat with RNase A to degrade RNA. Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle.

mda-7/IL-24 and GADD45 Gene Expression Analysis

The induction of mda-7/IL-24 and GADD45 mRNA and protein expression can be assessed by Northern and Western blotting, respectively.

Gene_Expression_Analysis_Workflow cluster_rna mRNA Analysis (Northern Blot) cluster_protein Protein Analysis (Western Blot) start Cancer Cells Treated with OSI-461 rna_extraction RNA Extraction start->rna_extraction protein_lysis Cell Lysis and Protein Extraction start->protein_lysis gel_electrophoresis_rna Denaturing Agarose Gel Electrophoresis rna_extraction->gel_electrophoresis_rna transfer_rna Transfer to Nylon Membrane gel_electrophoresis_rna->transfer_rna hybridization Hybridize with Labeled Probes (mda-7/IL-24, GADD45) transfer_rna->hybridization detection_rna Autoradiography hybridization->detection_rna gel_electrophoresis_protein SDS-PAGE protein_lysis->gel_electrophoresis_protein transfer_protein Transfer to PVDF Membrane gel_electrophoresis_protein->transfer_protein blocking Blocking transfer_protein->blocking primary_ab Incubate with Primary Antibodies (mda-7/IL-24, GADD45) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection_protein Chemiluminescence Detection secondary_ab->detection_protein

Caption: Workflow for analyzing mda-7/IL-24 and GADD45 expression.

Northern Blot Methodology (for mRNA):

  • RNA Isolation: Extract total RNA from OSI-461-treated and control cells.

  • Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel.

  • Blotting: Transfer the separated RNA to a nylon membrane.

  • Hybridization: Hybridize the membrane with radiolabeled cDNA probes specific for mda-7/IL-24 and GADD45.

  • Detection: Visualize the hybridized probes by autoradiography.

Western Blot Methodology (for protein):

  • Protein Extraction: Lyse the treated and control cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: Block the membrane and then incubate with primary antibodies specific for mda-7/IL-24 and GADD45. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Clinical Development

OSI-461 has been evaluated in Phase I and II clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia and hormone-refractory prostate cancer, as well as for inflammatory bowel disease.[5] A Phase I dose-ranging study established a recommended oral dose of 800 mg twice daily with food for patients with advanced solid malignancies.[4]

Conclusion

OSI-461 is a promising anti-neoplastic agent with a distinct mechanism of action involving the inhibition of cGMP-specific phosphodiesterases, leading to apoptosis and cell cycle arrest in cancer cells. While its clinical development has provided valuable pharmacokinetic and safety data, further research is needed to fully elucidate its therapeutic potential and to obtain more detailed quantitative data on its interaction with specific PDE isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation of OSI-461 and similar compounds in preclinical and clinical settings.

References

The Dual-Pronged Attack of CP 461 on Cancer Cells: A Technical Guide to its Impact on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 20, 2025

[CITY, STATE] – In the intricate landscape of cancer therapeutics, the investigational compound CP 461, also known as OSI-461, has emerged as a molecule of significant interest due to its unique dual mechanism of action against cancer cells. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound, focusing on its impact on critical cancer cell signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascade.

Abstract

This compound (OSI-461) is a novel pro-apoptotic compound that demonstrates a two-pronged assault on cancer cells by targeting both the cytoskeleton and key signaling enzymes. Primarily, it functions as a tubulin-binding agent, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. Concurrently, this compound acts as a phosphodiesterase (PDE) inhibitor, modulating cyclic GMP (cGMP) levels within the cell. This multifaceted approach culminates in the induction of apoptosis, mediated through the upregulation of pro-apoptotic factors such as melanoma differentiation-associated gene 7 (mda-7/IL-24) and Growth Arrest and DNA Damage-inducible (GADD) 45 proteins. This guide will dissect these mechanisms, providing a comprehensive resource for understanding the therapeutic potential of this compound.

Introduction

The quest for effective cancer therapies is increasingly focused on agents that can selectively induce apoptosis in malignant cells while sparing normal tissues. This compound (OSI-461) has shown promise in this regard through its targeted disruption of fundamental cellular processes that are often dysregulated in cancer. Its ability to interfere with microtubule function places it in the category of microtubule-targeting agents, a class of drugs with proven clinical efficacy. However, its additional role as a phosphodiesterase inhibitor suggests a broader and potentially more robust anti-cancer activity. This document will explore the signaling pathways affected by this compound, providing a detailed roadmap of its molecular interactions and their consequences for cancer cell fate.

Core Mechanisms of Action

Disruption of Microtubule Dynamics

This compound interacts with tubulin, the fundamental protein subunit of microtubules, at the colchicine binding site. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics by this compound leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Inhibition of Phosphodiesterase (PDE)

In addition to its effects on the cytoskeleton, this compound has been identified as an inhibitor of phosphodiesterases, enzymes that degrade cyclic nucleotides like cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cGMP, a second messenger involved in various signaling pathways that can influence cell proliferation and survival.

Impact on Cancer Cell Signaling Pathways

The dual mechanisms of this compound converge to activate pro-apoptotic signaling cascades. A key consequence of its action is the induction of melanoma differentiation-associated gene 7 (mda-7), also known as Interleukin-24 (IL-24), and the Growth Arrest and DNA Damage-inducible (GADD) family of proteins, particularly GADD45α and GADD45γ.

The induction of mda-7/IL-24 is significant as this cytokine has been shown to selectively induce apoptosis in cancer cells. The upregulation of GADD45 proteins is also critical, as they are involved in cell cycle control, DNA repair, and the induction of apoptosis.

CP461_Signaling_Pathway CP461 This compound (OSI-461) Tubulin Tubulin CP461->Tubulin Binds to Colchicine Site PDE Phosphodiesterase (PDE) CP461->PDE Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis cGMP Increased cGMP PDE->cGMP MDA7 mda-7/IL-24 Induction cGMP->MDA7 GADD45 GADD45α/γ Induction cGMP->GADD45 MDA7->Apoptosis GADD45->Apoptosis

Figure 1: this compound Signaling Cascade.

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µM)% Cells in G2/M Phase (Control)% Cells in G2/M Phase (Treated)Reference
KG-1a (AML)1Not SpecifiedSignificant Accumulation[1]
THP-1 (AML)1Not SpecifiedSignificant Accumulation[1]
HL-60 (AML)1Not SpecifiedSignificant Accumulation[1]
U-937 (AML)1Not SpecifiedSignificant Accumulation[1]
MV4-11 (AML)1Not SpecifiedSignificant Accumulation[1]

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (µM)ObservationReference
20 AML Patient Samples1Consistent Induction of Apoptosis[1]
KG-1a, THP-1, HL-60, U-937, MV4-111Consistent Induction of Apoptosis[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., KG-1a, THP-1, HL-60, U-937, and MV4-11) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a specified concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 48 hours).

  • Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Cell_Cycle_Analysis_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound or Vehicle Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow End End: Determine Cell Cycle Distribution Flow->End

Figure 2: Workflow for Cell Cycle Analysis.
Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

  • Staining: Apoptosis can be assessed using various methods, such as Annexin V/Propidium Iodide staining. Cells are harvested and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and propidium iodide are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and propidium iodide are considered late apoptotic or necrotic.

Western Blot Analysis for mda-7 and GADD45

Objective: To measure the expression levels of mda-7/IL-24 and GADD45 proteins following treatment with this compound.

Protocol:

  • Cell Lysis: Following treatment with this compound, cells are lysed in a suitable buffer to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for mda-7/IL-24, GADD45α, or GADD45γ. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound (OSI-461) represents a promising anti-cancer agent with a distinct dual mechanism of action that converges on the induction of apoptosis in malignant cells. Its ability to disrupt microtubule dynamics and inhibit phosphodiesterase activity provides multiple avenues for therapeutic intervention. The upregulation of key pro-apoptotic factors like mda-7/IL-24 and GADD45 highlights its potential to overcome resistance mechanisms that plague conventional chemotherapies. Further research, including detailed quantitative analyses and elucidation of the complete signaling network, will be crucial in advancing this compound towards clinical application. This technical guide serves as a foundational resource for the scientific community to build upon in the ongoing effort to develop more effective cancer treatments.

References

Unveiling the Antineoplastic Potential of CP-461: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-461, also known as OSI-461, is a second-generation, orally bioavailable selective apoptotic antineoplastic drug (SAAND) derived from the nonsteroidal anti-inflammatory drug (NSAID) sulindac. Early-stage research has identified CP-461 as a promising therapeutic candidate due to its selective induction of apoptosis in cancer cells with minimal impact on healthy cells. This document provides a comprehensive technical overview of the foundational preclinical research on the antineoplastic properties of CP-461, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its initial evaluation.

Core Mechanism of Action: cGMP-PDE Inhibition

CP-461 exerts its primary antineoplastic effect by specifically targeting and inhibiting cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme often overexpressed in various cancer cell types.[1] Inhibition of cGMP-PDE leads to an intracellular accumulation of cGMP. This elevation in cGMP levels subsequently activates protein kinase G (PKG), a key mediator of downstream signaling cascades that ultimately converge to induce apoptosis in malignant cells.[1][2][3][4][5]

A potential secondary mechanism of action for CP-461 involves its interaction with tubulin at the colchicine binding site, suggesting a possible role in disrupting microtubule dynamics, a well-established target for many chemotherapeutic agents.

Signaling Pathway Diagram

The following diagram illustrates the proposed primary signaling pathway for CP-461-induced apoptosis.

CP461_Signaling_Pathway CP-461 Induced Apoptosis Pathway cluster_downstream Downstream Effects CP461 CP-461 (OSI-461) cGMP_PDE cGMP-Phosphodiesterase (cGMP-PDE) CP461->cGMP_PDE Inhibition cGMP Increased cGMP cGMP_PDE->cGMP Degradation PKG Protein Kinase G (PKG) Activation cGMP->PKG Apoptotic_Proteins Modulation of Apoptotic Proteins PKG->Apoptotic_Proteins Caspase_Activation Caspase Activation Apoptotic_Proteins->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: CP-461 inhibits cGMP-PDE, leading to increased cGMP, PKG activation, and apoptosis.

Quantitative In Vitro Efficacy

CP-461 has demonstrated potent growth-inhibitory effects across a broad range of human tumor cell lines in vitro. The effective concentration for 50% inhibition of apoptosis (EC50) is consistently observed in the low micromolar range.

Cell LineCancer TypeIC50 (µM)
Colon CancerColon~1-2
Lung CancerLung~1-2
Prostate CancerProstate~1-2
Leukemia (CCRF-CEM)Leukemia~1-2
Leukemia (K562)Leukemia~1-2
Leukemia (Molt-4)Leukemia~1-2
Myeloma (RPMI8226)Myeloma~1-2
Pancreatic (PAN-1)Pancreatic~1-2
Ovarian (OVCAR-3)Ovarian~1-2

Note: The table reflects a general effective concentration range as specific IC50 values for each cell line were not detailed in the reviewed literature. The in vitro EC50 for apoptosis is reported to be between 1-2 µM.

In Vivo Antineoplastic Activity

Preclinical studies in animal models have corroborated the in vitro findings, demonstrating the potential of CP-461 to inhibit tumor growth in a living system.

Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition
Rat XenograftHuman A549 Non-Small Cell Lung Cancer10, 25, 50, 100 mg/kgDose-dependent decrease in tumor proliferation

Note: Specific percentages of tumor growth inhibition were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the early-stage evaluation of CP-461.

In Vitro Cell Viability and Apoptosis Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cancer cell lines in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of CP-461 and incubate for the desired exposure period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plates for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. The intensity of the purple color is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Cell Viability Assay Workflow plate_cells Plate Cells in 96-well Plate incubate1 Incubate (6-24h) plate_cells->incubate1 add_cp461 Add CP-461 (Varying Concentrations) incubate1->add_cp461 incubate2 Incubate (e.g., 72h) add_cp461->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_detergent Add Detergent Reagent incubate3->add_detergent read_absorbance Read Absorbance (570nm) add_detergent->read_absorbance

Caption: Workflow for assessing cell viability after CP-461 treatment using the MTT assay.

In Vivo Xenograft Tumor Model

This model is used to evaluate the efficacy of an anticancer agent on human tumors grown in immunodeficient mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 8 x 10^6 4T1 cells) into the flank of immunodeficient mice (e.g., BALB/c).[6]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Administer CP-461 orally at various doses.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study to calculate tumor volume.

  • Data Analysis: Compare the tumor growth in the treated groups to a control group to determine the extent of tumor growth inhibition.

Experimental Workflow: Xenograft Study

Xenograft_Workflow In Vivo Xenograft Study Workflow implant_cells Implant Human Cancer Cells in Mice tumor_growth Monitor Tumor Growth implant_cells->tumor_growth treatment Administer CP-461 (Oral Gavage) tumor_growth->treatment Once tumors are established measure_tumors Measure Tumor Volume (Calipers) treatment->measure_tumors Repeatedly data_analysis Analyze Tumor Growth Inhibition measure_tumors->data_analysis

Caption: Workflow for evaluating the in vivo efficacy of CP-461 in a xenograft model.

Conclusion

The early-stage research on CP-461 (OSI-461) provides a strong rationale for its further development as a novel antineoplastic agent. Its targeted mechanism of action, which selectively induces apoptosis in cancer cells through the inhibition of cGMP-PDE, coupled with its oral bioavailability and favorable preclinical safety profile, positions it as a promising candidate for future clinical investigation. Further studies are warranted to elucidate the full spectrum of its in vitro and in vivo activity, refine its therapeutic window, and explore its potential in combination with other anticancer therapies.

References

An In-Depth Technical Guide on the Interaction of CP-461 with Cyclic GMP Phosphodiesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the investigational compound CP-461 (also known as OSI-461) and cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs). CP-461, a sulindac analog, has been identified as a pro-apoptotic agent that exerts its effects through the inhibition of cGMP-degrading phosphodiesterases. This document consolidates available data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to CP-461 and its Target: cGMP Phosphodiesterase

CP-461 is a novel pro-apoptotic compound that has been investigated for its potential as an anti-cancer agent. Unlike its parent compound, sulindac, which is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, CP-461's mechanism of action is independent of COX inhibition[1]. Instead, its primary mode of action is the inhibition of cGMP-specific phosphodiesterases, leading to an increase in intracellular cGMP levels and the subsequent activation of protein kinase G (PKG), which in turn triggers apoptotic pathways in cancer cells[2].

Cyclic GMP is a crucial second messenger involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and apoptosis[1]. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). The PDE superfamily consists of 11 families of enzymes, with some being specific for cGMP (PDE5, PDE6, PDE9), some specific for cAMP (PDE4, PDE7, PDE8), and others having dual specificity (PDE1, PDE2, PDE3, PDE10, PDE11). By inhibiting cGMP-degrading PDEs, compounds like CP-461 can selectively elevate cGMP levels in target cells, leading to specific downstream effects.

Quantitative Data: Inhibitory Activity of CP-461

The growth inhibitory effects of CP-461 have been demonstrated in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) for Growth InhibitionReference
Colon Cancer Cell LinesColon Cancer1–2[2]
Lung Cancer Cell LinesLung Cancer1–2[2]
Prostate Cancer Cell LinesProstate Cancer1–2[2]

Table 1: Growth inhibitory concentrations (IC50) of CP-461 in various cancer cell lines.

Experimental Protocols

The following sections describe generalized protocols for assays relevant to the study of CP-461 and its interaction with cGMP phosphodiesterase. These are based on standard methodologies in the field, as specific protocols for CP-461 are proprietary.

cGMP Phosphodiesterase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific PDE isozyme.

Materials:

  • Recombinant human PDE isozymes (e.g., PDE2, PDE5)

  • [³H]-cGMP (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Test compound (CP-461) dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Prepare serial dilutions of the test compound (CP-461).

  • In a reaction plate, add the assay buffer, the recombinant PDE isozyme, and the test compound at various concentrations.

  • Initiate the reaction by adding [³H]-cGMP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer or by heat inactivation.

  • Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP into [³H]-guanosine.

  • Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using ion-exchange chromatography.

  • Add a scintillation cocktail to the eluted [³H]-guanosine and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based cGMP Accumulation Assay

This assay measures the ability of a compound to increase intracellular cGMP levels in intact cells.

Materials:

  • Cancer cell line of interest (e.g., SW480 colon cancer cells)

  • Cell culture medium and supplements

  • Test compound (CP-461)

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation by other PDEs (optional)

  • A guanylate cyclase activator (e.g., sodium nitroprusside) to stimulate cGMP production

  • Lysis buffer

  • cGMP immunoassay kit (e.g., ELISA)

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound (CP-461) at various concentrations for a specified time.

  • (Optional) Add a guanylate cyclase activator to stimulate cGMP production.

  • Lyse the cells using a lysis buffer.

  • Measure the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Normalize the cGMP concentration to the total protein concentration in each sample.

  • Determine the dose-dependent effect of the test compound on intracellular cGMP levels.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis in cells treated with the test compound.

Materials:

  • Cancer cell line of interest

  • Test compound (CP-461)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Treat the cells with the test compound (CP-461) at various concentrations for a specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in the binding buffer provided in the staining kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating CP-461.

G cluster_0 CP-461 CP-461 cGMP-PDE cGMP-PDE CP-461->cGMP-PDE Inhibits cGMP cGMP cGMP-PDE->cGMP Degrades PKG PKG cGMP->PKG Activates Apoptotic Pathway Apoptotic Pathway PKG->Apoptotic Pathway Activates Apoptosis Apoptosis Apoptotic Pathway->Apoptosis

CP-461 Mechanism of Action

G cluster_1 Experimental Workflow A Compound Synthesis (CP-461) B In vitro PDE Inhibition Assay A->B Test for PDE inhibition C Cell-based cGMP Accumulation Assay B->C Validate in cells D Apoptosis & Cell Viability Assays C->D Assess cellular effects E In vivo Xenograft Studies D->E Evaluate in vivo efficacy F Clinical Trials (Phase I) E->F Assess safety & pharmacokinetics

CP-461 Drug Discovery Workflow

Pharmacokinetics and Clinical Development

A Phase I clinical trial of CP-461 (OSI-461) was conducted in patients with advanced solid malignancies. The study evaluated the safety, pharmacokinetics, and recommended dose of the drug administered twice daily. The recommended oral dose was determined to be 800 mg twice daily, administered with food[1]. Pharmacokinetic studies revealed that co-administration with food approximately doubled the area under the plasma concentration-time curve (AUC)[1]. The drug was generally well-tolerated, with the most common toxicities being mild to moderate fatigue, nausea, anorexia, and mild elevation in bilirubin[1].

Conclusion

CP-461 is a promising investigational anti-cancer agent that functions through a distinct mechanism of action involving the inhibition of cGMP phosphodiesterases. This leads to an accumulation of intracellular cGMP, activation of PKG, and subsequent induction of apoptosis in cancer cells. While further research is needed to fully elucidate its selectivity profile and to provide more detailed quantitative data on its interaction with various PDE isozymes, the available information highlights its potential as a targeted therapeutic. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals interested in further exploring the properties and potential applications of CP-461 and related compounds.

References

Methodological & Application

MYK-461 (Mavacamten): A Modulator of Cardiac Myosin

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the designation "CP 461" can refer to different compounds in various research and development contexts. To provide a comprehensive overview for in vitro cell culture studies, this document will address the most prominent molecules identified under this or similar designations in the scientific literature. The primary focus will be on MYK-461 (Mavacamten) , a modulator of cardiac myosin, due to the detailed in vitro data available. Additionally, information on other compounds sometimes associated with similar labels in cancer research will be presented.

MYK-461, now known as Mavacamten, is a small molecule that modulates the function of cardiac myosin.[1][2] It is primarily investigated for its potential in treating hypertrophic cardiomyopathy (HCM), a condition characterized by hypercontractility of the heart muscle.[1][2][3] In vitro studies are crucial for elucidating its mechanism of action and effects on cardiomyocytes.

Mechanism of Action

MYK-461 directly and reversibly binds to β-cardiac myosin heavy chain.[3] Its primary mechanism involves the inhibition of the steady-state ATPase activity of myosin by slowing the rate of phosphate release.[1][2] This action reduces the availability of myosin heads to bind to actin, thereby decreasing the number of actin-myosin cross-bridges and leading to a reduction in sarcomere force production and contractility.[1][2][3][4]

Transient kinetic analyses have revealed that MYK-461 modulates multiple steps in the myosin chemomechanical cycle.[1][2] It not only decreases the rate-limiting phosphate release but also reduces the number of myosin heads that can transition from a weakly bound to a strongly bound state with actin.[1][2] Furthermore, it has been shown to decrease the rate of myosin binding to actin in the ADP-bound state and the rate of ADP release from myosin alone.[1][2]

MYK_461_Signaling_Pathway cluster_inhibition MYK-461 Inhibition cluster_outcome Functional Outcome MYK_461 MYK-461 Acto_Myosin_ADP_Pi Acto_Myosin_ADP_Pi MYK_461->Acto_Myosin_ADP_Pi Inhibits Pi Release Myosin_ADP_Pi Myosin_ADP_Pi MYK_461->Myosin_ADP_Pi Reduces transition to strongly bound state Acto_Myosin_ADP Acto_Myosin_ADP MYK_461->Acto_Myosin_ADP Decreases ADP Release Reduced_Contractility Reduced Sarcomere Hypercontractility

Quantitative Data from In Vitro Studies
SystemParameterValueReference
Bovine Cardiac MyofibrilspCa506.25[1]
Rabbit Skeletal MyofibrilspCa506.00[1]
Human Cardiac MyofibrilspCa506.00[1]
Purified Actomyosin SystemsATPase activityConcentration-dependent inhibition[1]
In Vitro Motility AssaysSliding velocitiesDecreased with MYK-461[1]
Adult Rat Ventricular MyocytesHypercontracture (induced by CCCP)Inhibited by MYK-461[5]
Experimental Protocols

Protocol 1: Cardiomyocyte Contractility Assay

  • Objective: To assess the effect of MYK-461 on the contractility of isolated adult cardiomyocytes.

  • Cell Culture:

    • Isolate adult ventricular cardiomyocytes from rodent hearts using enzymatic digestion (e.g., collagenase).

    • Culture the isolated cardiomyocytes on laminin-coated dishes in a suitable medium (e.g., MEM with supplements).

    • Allow the cells to stabilize for a few hours before the experiment.

  • Experimental Procedure:

    • Prepare a stock solution of MYK-461 in a suitable solvent (e.g., DMSO).

    • Prepare a range of working concentrations of MYK-461 by diluting the stock solution in the culture medium.

    • Replace the medium in the cardiomyocyte cultures with the medium containing different concentrations of MYK-461 or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 30-60 minutes).

    • Measure cardiomyocyte contractility using a video-based edge detection system or similar technology to quantify parameters such as cell shortening and relaxation velocities.

  • Data Analysis:

    • Normalize the contractility parameters to the baseline values before treatment.

    • Plot the concentration-response curve to determine the IC50 value of MYK-461.

Cardiomyocyte_Contractility_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis isolate Isolate Adult Cardiomyocytes culture Culture on Laminin-coated Dishes isolate->culture stabilize Allow Cells to Stabilize culture->stabilize treat_cells Incubate Cells with MYK-461 or Vehicle stabilize->treat_cells prepare_drug Prepare MYK-461 and Vehicle Control prepare_drug->treat_cells measure Measure Contractility (e.g., Video Edge Detection) treat_cells->measure analyze Analyze Data and Determine IC50 measure->analyze

Protocol 2: Myofibril ATPase Activity Assay

  • Objective: To measure the effect of MYK-461 on the ATPase activity of cardiac myofibrils.

  • Preparation:

    • Isolate myofibrils from cardiac muscle tissue.

    • Determine the protein concentration of the myofibril preparation (e.g., using a Bradford assay).

  • Experimental Procedure:

    • Prepare a reaction buffer containing ATP, MgCl2, and a calcium buffer system to control the free Ca2+ concentration (pCa).

    • Add different concentrations of MYK-461 or vehicle to the reaction buffer.

    • Initiate the reaction by adding the myofibril preparation to the buffer.

    • Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • Calculate the ATPase activity (nmol Pi/mg/min).

    • Plot the ATPase activity against the MYK-461 concentration to determine the inhibitory effect.

Other Compounds Designated "CP" in In Vitro Cell Culture Studies

While MYK-461 is well-characterized, other compounds with similar "CP" designations have been studied in different contexts, primarily in cancer research.

  • CP-461 (Prostate and Renal Cancer): Clinical trials have investigated a compound designated CP-461 for the treatment of advanced prostate cancer and advanced renal cell cancer.[6][7] The in vitro studies that would have preceded these trials would have likely involved assessing the cytotoxicity of CP-461 on relevant cancer cell lines (e.g., PC-3, LNCaP for prostate; ACHN, Caki-1 for renal) using assays such as MTT or CellTiter-Glo to determine cell viability and IC50 values.

  • LQB-461 (Leukemia): A synthetic cinnamoylated benzaldehyde, LQB-461, has shown antileukemic activity in vitro.[8] Studies on the Jurkat cell line (an immortalized line of human T lymphocyte cells) demonstrated that LQB-461 induces apoptosis through both intrinsic and extrinsic pathways.[8] This involves the increased expression of BAX and CDKN1A genes and the Fas receptor.[8] It was also shown to inhibit autophagy by decreasing the expression of the LC-3 protein.[8]

  • CP-506 (Hypoxia-Activated Prodrug): CP-506 is a hypoxia-activated prodrug that acts as a DNA alkylating agent.[9] In vitro studies have been crucial to demonstrate its selective cytotoxicity in hypoxic conditions.[9] Such studies typically involve culturing cancer cells in both normoxic (standard oxygen) and hypoxic (low oxygen) environments and then treating them with the compound. Cell viability assays are then used to compare the IC50 values under these two conditions, with a much lower IC50 in hypoxia indicating selective activation.[9] Spheroid and multicellular layer cultures are also used to mimic the hypoxic cores of solid tumors in vitro.[9]

References

Application Notes and Protocols for CP 461: A Pro-Apoptotic Sulindac Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of CP 461, a pro-apoptotic sulindac analog, in a laboratory setting. This document includes detailed protocols for solution preparation, in vitro cell-based assays, and an overview of its mechanism of action.

Introduction

This compound is a novel pro-apoptotic compound derived from the non-steroidal anti-inflammatory drug (NSAID) sulindac. Unlike its parent compound, this compound does not inhibit cyclooxygenase-1 or -2 (COX-1 or -2). Its primary mechanism of action is the selective inhibition of cyclic GMP phosphodiesterases (cGMP-PDE), specifically PDE2 and PDE5. This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn activates Protein Kinase G (PKG). The activation of PKG triggers downstream signaling cascades that ultimately induce apoptosis in cancer cells, with minimal to no effect on normal cells.[1] Research has shown its efficacy in inhibiting the growth of a variety of human tumor cell lines in vitro.[1]

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₂₅H₂₂ClFN₂O
Molecular Weight 420.91 g/mol
CAS Number 227619-96-7
Appearance Crystalline solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage Store powder at -20°C for long-term stability.

Solution Preparation Protocols

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution.

Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.21 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile vial. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

  • Solubilization: Tightly cap the vial and vortex vigorously until the compound is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Prepare fresh dilutions of the working solution from the frozen stock for each experiment.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Application to Cells: Add the final diluted this compound solution to your cell cultures and mix gently by swirling the plate or flask.

Experimental Protocols

In Vitro Cell Viability/Cytotoxicity Assay

This protocol describes a general method to assess the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: If using MTT, add the solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol allows for the quantitative assessment of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry immediately. Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mechanism of Action and Signaling Pathways

This compound induces apoptosis in cancer cells through the inhibition of cGMP-PDE, leading to the activation of PKG. Activated PKG then modulates two key signaling pathways: the c-Jun NH2-terminal kinase (JNK) pathway and the Wnt/β-catenin pathway.

This compound-Induced Apoptosis Signaling Pathway

CP461_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_jnk_pathway JNK Pathway cluster_wnt_pathway Wnt/β-catenin Pathway CP461 This compound cGMP_PDE cGMP-PDE (PDE2/PDE5) CP461->cGMP_PDE Inhibition cGMP cGMP cGMP_PDE->cGMP Inhibition of Degradation PKG PKG (Protein Kinase G) cGMP->PKG Activation MEKK1 MEKK1 PKG->MEKK1 Activation beta_catenin β-catenin PKG->beta_catenin Suppression SEK1 SEK1 MEKK1->SEK1 JNK1 JNK1 SEK1->JNK1 Apoptosis Apoptosis JNK1->Apoptosis cyclin_d1 Cyclin D1 beta_catenin->cyclin_d1 survivin Survivin beta_catenin->survivin cyclin_d1->Apoptosis Inhibition of Anti-apoptotic Function survivin->Apoptosis Inhibition of Anti-apoptotic Function

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Studies

Experimental_Workflow prep This compound Stock Solution Preparation treatment Treatment with This compound Working Solutions prep->treatment cell_culture Cell Culture (Cancer Cell Line) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 461, also known as Mavacamten or MYK-461, is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase.[1][2] It acts by reversibly binding to the cardiac myosin heavy chain, reducing the number of myosin heads that can enter the power-generating state. This mechanism effectively decreases the excessive actin-myosin cross-bridge formation that underlies the hypercontractility observed in conditions such as hypertrophic cardiomyopathy (HCM).[3][4][5] Preclinical studies in various animal models have demonstrated the potential of this compound to reduce cardiac contractility, prevent and reverse left ventricular hypertrophy, and alleviate outflow tract obstruction.[1][6]

These application notes provide a summary of recommended dosages and detailed protocols for the administration of this compound in common animal models used in cardiovascular research.

Data Presentation: Recommended Dosage of this compound

The following tables summarize the reported dosages of this compound (Mavacamten/MYK-461) used in animal studies. It is crucial to note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

Table 1: this compound Dosage in Mice

Administration RouteDosage RangeStudy TypeVehicle/FormulationReference
Oral (in drinking water)2.5 mg/kg/dayChronicNot specified[6]
Oral (gavage)0.3 - 1.0 mg/kgAcuteNot specified[3]

Table 2: this compound Dosage in Rats

Administration RouteDosage RangeStudy TypeVehicle/FormulationReference
Oral (gavage)1 mg/kg/dayAcute (Pharmacologically Active Dose)0.5% (w/v) methylcellulose in distilled water[3]
Oral (gavage)0.3 mg/kg/dayChronic (NOAEL)0.5% (w/v) methylcellulose in distilled water[3]
Intraperitoneal (IP)2 mg/kgAcuteNot specified[7]

Table 3: this compound Dosage in Cats

Administration RouteDosage RangeStudy TypeVehicle/FormulationReference
Intravenous (IV) Infusion0.3 mg/kg/hr (initial), 0.12 mg/kg/hr (lowered), 0.36 mg/kg/hr (increased)AcutePEG400/saline (1:2 ratio)[6]

Note: NOAEL refers to the No-Observed-Adverse-Effect Level.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice/Rats

This protocol describes the procedure for single or repeated oral administration of this compound via gavage.

Materials:

  • This compound (Mavacamten/MYK-461)

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile distilled water)

  • Analytical balance

  • Mortar and pestle (if starting with solid compound)

  • Magnetic stirrer and stir bar

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for mice; 18-20 gauge, 2-3 inches for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • If necessary, grind the compound to a fine powder using a mortar and pestle.

    • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile distilled water while stirring continuously.

    • Suspend the weighed this compound in the prepared vehicle to achieve the desired final concentration. Use a magnetic stirrer to ensure a homogenous suspension. Prepare fresh on the day of dosing.[3]

  • Animal Preparation:

    • Weigh each animal to determine the precise volume of the formulation to be administered.

    • Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently close around the neck and extend the head. For mice, scruff the neck to immobilize the head.

  • Administration:

    • Fill a syringe with the appropriate volume of the this compound suspension.

    • Attach the gavage needle to the syringe.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle does not enter the trachea.

    • Slowly dispense the contents of the syringe.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions (e.g., distress, regurgitation).

    • For chronic studies, monitor animal weight and general health daily.

Protocol 2: Intravenous Infusion in Cats

This protocol outlines the procedure for the continuous intravenous infusion of this compound in anesthetized cats.

Materials:

  • This compound (Mavacamten/MYK-461)

  • Vehicle (e.g., PEG400 and sterile saline, 1:2 ratio)

  • Anesthetic agents (e.g., alfaxalone, midazolam, isoflurane)

  • Intravenous catheter (e.g., 22-24 gauge)

  • Syringe pump

  • Syringes and infusion lines

  • Monitoring equipment (ECG, blood pressure monitor, pulse oximeter)

Procedure:

  • Formulation Preparation:

    • Prepare a sterile solution of this compound in a 1:2 ratio of PEG400 to sterile saline to achieve the desired concentration for infusion.[6]

  • Animal Preparation and Anesthesia:

    • Induce anesthesia using appropriate agents (e.g., alfaxalone and midazolam) and maintain with an inhalant anesthetic like isoflurane.[8]

    • Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).

    • Secure the catheter and connect it to the infusion line.

    • Initiate physiological monitoring (ECG, heart rate, blood pressure).

  • Administration:

    • Load a syringe with the this compound formulation and place it in the syringe pump.

    • Program the syringe pump to deliver the initial infusion rate (e.g., 0.3 mg/kg/hr).[6][8]

    • Start the infusion and monitor the animal closely for any changes in cardiovascular parameters.

    • Adjust the infusion rate as required by the experimental design (e.g., lowering to 0.12 mg/kg/hr or increasing to 0.36 mg/kg/hr).[6][8]

  • Monitoring and Data Collection:

    • Continuously monitor heart rate, blood pressure, and ECG throughout the infusion period.

    • Perform echocardiography at baseline and at specified time points during and after the infusion to assess cardiac function (e.g., fractional shortening, ejection fraction, left ventricular outflow tract gradient).[6]

    • Collect blood samples at designated times for pharmacokinetic analysis.

  • Recovery:

    • Once the infusion is complete, discontinue the anesthetic and allow the animal to recover in a warm, monitored environment.

Mandatory Visualizations

Signaling Pathway of this compound

CP461_Signaling_Pathway cluster_sarcomere Sarcomere Myosin Cardiac Myosin ADP_Pi ADP + Pi Myosin->ADP_Pi CrossBridge Actin-Myosin Cross-Bridge Formation Myosin->CrossBridge Binds to Actin Actin Filament Actin->CrossBridge ATP ATP ATP->Myosin Hydrolysis Contraction Muscle Contraction CrossBridge->Contraction CP461 This compound (Mavacamten) CP461->Myosin Allosterically Inhibits ATPase Activity CP461->CrossBridge Reduces Formation

Caption: Mechanism of action of this compound in the cardiac sarcomere.

Experimental Workflow for an In Vivo Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation Dosing This compound Administration (Specify Route and Dose) Formulation->Dosing Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Measurements (Echocardiography, ECG) Animal_Acclimation->Baseline Baseline->Dosing Monitoring Continuous Monitoring (Vital Signs, Behavior) Dosing->Monitoring Data_Collection Data Collection (Imaging, Blood Samples) Monitoring->Data_Collection PK_Analysis Pharmacokinetic Analysis Data_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Cardiac Function) Data_Collection->PD_Analysis Histo_Analysis Histopathological Analysis (Endpoint) Data_Collection->Histo_Analysis Stats Statistical Analysis PK_Analysis->Stats PD_Analysis->Stats Histo_Analysis->Stats

Caption: General experimental workflow for in vivo studies with this compound.

References

Application of CP 461 in Prostate Cancer Research: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for preclinical data, detailed experimental protocols, and quantitative results regarding the application of CP 461 in prostate cancer research, publicly available information is insufficient to generate the requested detailed application notes and protocols.

A clinical trial (NCT00036075) was initiated to investigate the safety and efficacy of an investigational drug designated as CP-461 for the treatment of advanced prostate cancer.[1] However, the results of this trial and any associated preclinical research detailing the compound's mechanism of action, its effects on prostate cancer cell lines, or the signaling pathways it may modulate have not been published in the accessible scientific literature.

Further investigation reveals that the designation "this compound" is likely an internal development code. It is crucial to note that a well-researched molecule with a similar identifier, MYK-461 (Mavacamten), is a known cardiac myosin inhibitor investigated for hypertrophic cardiomyopathy.[2][3][4][5] There is no indication in the available literature that MYK-461 has been explored for applications in oncology, specifically in prostate cancer.

Clinical trials for a compound referred to as CP-461 have also been registered for other cancers, including renal cell carcinoma, melanoma, and chronic lymphocytic leukemia.[6][7][8] However, similar to the prostate cancer trial, there is a lack of published preclinical data that would be necessary to construct the detailed scientific documentation requested.

Without access to foundational preclinical studies, it is not possible to provide:

  • Quantitative Data Tables: Information such as IC50 values in various prostate cancer cell lines, in vivo tumor growth inhibition data, or effects on specific protein expression is not available.

  • Detailed Experimental Protocols: Methodologies for key experiments like cell viability assays, apoptosis assays, or western blotting using this compound in the context of prostate cancer have not been published.

  • Signaling Pathway Diagrams: The molecular targets and the signaling cascades affected by this compound in prostate cancer cells remain unknown, making it impossible to create an accurate and evidence-based diagram.

Therefore, until preclinical and clinical data on this compound in prostate cancer is made publicly available by the sponsoring or research organizations, the creation of detailed application notes and protocols for the research community is not feasible. Researchers, scientists, and drug development professionals interested in this compound are advised to monitor for future publications or presentations from the clinical trial investigators.

References

Application Notes: Analysis of Apoptosis Markers Induced by Compound CP 461 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis is a key mechanism for many therapeutic agents. Western blotting is a fundamental technique to detect and quantify key protein markers involved in the apoptotic cascade, providing insights into the molecular mechanisms of drug action. These application notes provide a detailed protocol for the analysis of apoptosis markers in cell lysates following treatment with the hypothetical compound CP 461. The described methods focus on the detection of key apoptosis-regulating proteins: the executioner caspase-3, its substrate PARP, and the Bcl-2 family of proteins (Bax and Bcl-2).

Recent studies on similar compounds, such as LQB-461, have shown the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] This is often characterized by the activation of caspase-3 and an increased Bax/Bcl-2 ratio.[2] The protocols outlined below are designed to investigate whether this compound induces similar changes in apoptotic markers.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from Western blot analysis. Densitometry should be used to quantify the intensity of the protein bands, which are then normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on the Expression of Cleaved Caspase-3 and Cleaved PARP

Treatment GroupConcentration (µM)Incubation Time (h)Normalized Cleaved Caspase-3 Expression (Fold Change vs. Control)Normalized Cleaved PARP Expression (Fold Change vs. Control)
Vehicle Control0241.01.0
This compound124
This compound524
This compound1024
Positive ControlVariesVaries

Table 2: Effect of this compound on the Bax/Bcl-2 Ratio

Treatment GroupConcentration (µM)Incubation Time (h)Normalized Bax Expression (Fold Change vs. Control)Normalized Bcl-2 Expression (Fold Change vs. Control)Bax/Bcl-2 Ratio
Vehicle Control0241.01.01.0
This compound124
This compound524
This compound1024
Positive ControlVariesVaries

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in apoptosis and the general workflow for the Western blot analysis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis caspase3->apoptosis cp461 This compound cp461->dna_damage

Caption: Apoptotic signaling pathways potentially activated by this compound.

G cluster_workflow Western Blot Workflow cell_culture 1. Cell Culture & Treatment with this compound cell_lysis 2. Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Densitometry detection->analysis

References

Application Note and Protocols: Flow Cytometry Assay for Apoptosis with LQB-461

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The study of apoptosis is fundamental in the development of novel therapeutics. LQB-461, a cinnamoylated benzaldehyde derivative, has demonstrated potent antileukemic activity by inducing apoptosis in cancer cells. This application note provides a detailed protocol for the quantitative assessment of LQB-461-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

LQB-461 has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. Its mechanism involves the upregulation of key pro-apoptotic proteins such as BAX and the Fas receptor, leading to the activation of executioner caspases like caspase-3.[1] Flow cytometry is a powerful technique to quantify the different stages of apoptosis at the single-cell level. The Annexin V/PI assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][4] This dual-staining method allows for the clear distinction between different cell populations.

Signaling Pathway of LQB-461-Induced Apoptosis

LQB461_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway LQB461_ext LQB-461 FasR Fas Receptor (Upregulation) LQB461_ext->FasR DISC DISC Formation FasR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 activates LQB461_int LQB-461 p53_up p53 Pathway (CDKN1A Upregulation) LQB461_int->p53_up Bax BAX (Upregulation) p53_up->Bax Mito Mitochondrion Bax->Mito pore formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 cleavage Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 cleavage Substrates Cellular Substrates Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Signaling pathway of LQB-461-induced apoptosis.

Experimental Protocol

This protocol is designed for the analysis of apoptosis in a human leukemia cell line (e.g., Jurkat) treated with LQB-461.

Materials:

  • LQB-461

  • Human leukemia cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Sterile microcentrifuge tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a T25 culture flask.[3]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

    • Treat the cells with varying concentrations of LQB-461 (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For a positive control, treat cells with a known apoptosis inducer like staurosporine (1 µM) for 4 hours.

  • Cell Harvesting and Washing:

    • Following treatment, transfer the cells and culture medium to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Wash the cells twice with cold PBS by resuspending the cell pellet in 5 mL of PBS and repeating the centrifugation step.[3]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software. The cell populations should be gated as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Experimental Workflow

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_harvest Harvesting and Washing cluster_stain Staining cluster_analysis Flow Cytometry Analysis A Seed Cells (1x10^6 cells/mL) B Incubate 24h A->B C Treat with LQB-461 (0, 1, 5, 10 µM) for 24h B->C D Collect Cells and Supernatant C->D E Centrifuge (300g, 5 min) D->E F Wash with Cold PBS (2x) E->F G Resuspend in 1X Binding Buffer (1x10^6 cells/mL) F->G H Aliquot 100 µL of Cells G->H I Add 5 µL Annexin V-FITC and 5 µL PI H->I J Incubate 15 min at RT (dark) I->J K Add 400 µL 1X Binding Buffer J->K L Acquire Data on Flow Cytometer K->L M Analyze Data (Quadrants: Live, Early Apoptotic, Late Apoptotic, Necrotic) L->M

Caption: Workflow for the flow cytometry-based apoptosis assay.

Data Presentation

The following tables summarize representative quantitative data from Jurkat cells treated with LQB-461 for 24 hours.

Table 1: Percentage of Cell Populations after Treatment with LQB-461

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)92.5 ± 2.13.5 ± 0.82.8 ± 0.5
LQB-461 (1 µM)80.1 ± 3.512.3 ± 1.95.4 ± 1.1
LQB-461 (5 µM)55.7 ± 4.228.9 ± 3.313.1 ± 2.4
LQB-461 (10 µM)25.3 ± 5.145.2 ± 4.826.5 ± 3.9
Staurosporine (1 µM)15.8 ± 3.850.1 ± 5.531.2 ± 4.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Total Apoptosis Induction by LQB-461

Treatment GroupTotal Apoptotic Cells (%) (Early + Late Apoptotic)
Vehicle Control (DMSO)6.3 ± 1.0
LQB-461 (1 µM)17.7 ± 2.5
LQB-461 (5 µM)42.0 ± 4.9
LQB-461 (10 µM)71.7 ± 7.2
Staurosporine (1 µM)81.3 ± 8.1

Data are presented as mean ± standard deviation (n=3).

Troubleshooting

  • High background staining in negative control: Ensure cells are handled gently during harvesting and washing to prevent mechanical damage to the cell membrane.

  • Weak Annexin V signal: Confirm the presence of sufficient calcium in the binding buffer, as Annexin V binding to PS is calcium-dependent.

  • High PI staining in all samples: This may indicate that the cells were not healthy at the start of the experiment or that the treatment is highly necrotic.

Conclusion

The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying the induction of apoptosis by LQB-461. This protocol provides a detailed framework for researchers to investigate the pro-apoptotic effects of this compound and can be adapted for other cell lines and therapeutic agents. The ability to distinguish between different stages of cell death provides valuable insights into the mechanism of action of novel anti-cancer drugs.

References

Application Notes and Protocols for High-Throughput Screening Assays Using CP 461 (Mavacamten)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for HTS assays designed to identify and characterize compounds that target the cardiac myosin motor domain, using CP 461 as a reference compound.

Signaling Pathway: The Myosin Chemomechanical Cycle

Cardiac muscle contraction is driven by the cyclical interaction of myosin and actin, fueled by the hydrolysis of ATP. This process, known as the myosin chemomechanical cycle, involves a series of conformational changes in the myosin head that result in force production and filament sliding. This compound modulates this cycle by stabilizing an auto-inhibited, energy-sparing state of myosin, thereby reducing the rate of ATP hydrolysis and the availability of myosin heads for actin binding.

Myosin_Chemomechanical_Cycle Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Actin-Myosin-ADP-Pi (Strongly bound) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Actin-Myosin-ADP (Post-power stroke) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Actin-Myosin (Rigor state) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment) CP461 This compound (Mavacamten) CP461->Myosin_ADP_Pi Stabilizes OFF state, inhibits Pi release HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary Screen: Biochemical ATPase Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Non-hits Dose_Response Dose-Response Analysis: IC50 Determination Hit_Identification->Dose_Response Hits Secondary_Assays Secondary Assays: - Orthogonal ATPase Assay - Myosin-Actin Binding Assay Dose_Response->Secondary_Assays Counter_Screens Counter-Screens: - Non-cardiac Myosin ATPase - General ATPase Activity Secondary_Assays->Counter_Screens Hit_Validation Validated Hits Counter_Screens->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

References

Troubleshooting & Optimization

CP 461 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CP 461. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges, particularly concerning the solubility of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an orally bioavailable analog of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is classified as a second-generation selective apoptotic antineoplastic drug (SAAND).[1] Its mechanism of action involves the inhibition of cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), which leads to the induction of apoptosis in cancer cells.[1] Notably, cGMP-PDE is often overexpressed in various cancer cell types, allowing this compound to selectively target these cells with minimal impact on healthy ones.[1]

Q2: What is the primary solvent for dissolving this compound?

A2: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It is a polar aprotic solvent capable of dissolving many compounds that are not readily soluble in water.[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid this compound compound directly in high-purity DMSO. It is advisable to start with a higher concentration (e.g., 10-50 mM) that can be further diluted for your specific experimental needs. Warming the solution gently (e.g., to 37°C) and using vortexing or sonication can aid in complete dissolution.[3]

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is recommended to store DMSO stock solutions of this compound at -20°C.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[3] Ensure the storage vials are tightly sealed, as DMSO is hygroscopic and can absorb water from the atmosphere.[2][4]

Q5: My vial of solid this compound appears empty. Is this normal?

A5: Yes, this can be normal, especially for small quantities of the compound. The material may be present as a thin film on the vial's walls. To use the compound, add the appropriate volume of the recommended solvent (e.g., DMSO) directly to the vial and vortex or sonicate to ensure the entire compound is dissolved.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter while working with this compound.

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).
  • Cause: This is a common issue for hydrophobic compounds. The drastic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer reduces the compound's solubility, leading to precipitation.[5][6][7]

  • Solutions:

    • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium, as higher concentrations can be toxic to cells and increase the risk of precipitation.

    • Reduce Stock Solution Concentration: Using a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM) for dilution can help maintain the compound's solubility in the final aqueous solution.[5]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous medium, then add this intermediate dilution to the final volume.

    • Increase Mixing and Agitation: After adding the this compound stock solution to the aqueous medium, vortex or invert the tube immediately and vigorously to ensure rapid and uniform dispersion.

    • Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.

Experimental Protocol: Preparing an Aqueous Working Solution from a DMSO Stock
  • Thaw your aliquoted DMSO stock solution of this compound at room temperature.

  • Gently vortex the stock solution to ensure it is fully dissolved.

  • Pre-warm your aqueous medium (e.g., cell culture media) to 37°C.

  • While vortexing the aqueous medium, add the required volume of the this compound stock solution drop-by-drop to achieve the desired final concentration.

  • Continue to vortex for an additional 30-60 seconds to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation. If present, try sonicating the solution for a few minutes.

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_verification Verification and Troubleshooting A Thaw this compound DMSO Stock at RT B Vortex to Ensure Homogeneity A->B D Add Stock Dropwise while Vortexing Medium B->D C Pre-warm Aqueous Medium to 37°C C->D E Continue Vortexing for 30-60s D->E F Visually Inspect for Precipitate G Solution is Clear: Proceed with Experiment H Precipitate Observed: Troubleshoot I Try Sonication or Further Dilution

Issue 2: Inconsistent experimental results with different batches of this compound solution.
  • Cause: Inconsistency can arise from incomplete dissolution of the compound, degradation over time, or inaccurate pipetting of viscous DMSO stock solutions.

  • Solutions:

    • Ensure Complete Initial Dissolution: Before making aliquots, ensure the entire solid compound is dissolved in DMSO. Use sonication if necessary.

    • Use Freshly Prepared Dilutions: Whenever possible, prepare fresh dilutions of this compound in your aqueous medium for each experiment rather than storing diluted aqueous solutions.

    • Check for Degradation: If stock solutions are stored for extended periods (more than 3 months at -20°C), consider preparing a fresh stock.[3]

    • Proper Pipetting Technique: When pipetting DMSO, which is more viscous than water, ensure slow and careful aspiration and dispensing to maintain accuracy. Use positive displacement pipettes for highly accurate transfers of small volumes.

Solubility Data & Enhancement Strategies

SolventExpected Solubility of this compoundNotes & Recommendations
Water Very PoorDirect dissolution in aqueous buffers is not recommended.
PBS (pH 7.4) Very PoorSimilar to water; precipitation is highly likely.
Ethanol Potentially Low to ModerateCan be used as a co-solvent with water, but may have limited solubilizing capacity for this compound.
Methanol Potentially Low to ModeratePrimarily used in analytical techniques like HPLC and mass spectrometry.
DMSO High Recommended solvent for preparing concentrated stock solutions.
DMF HighAn alternative polar aprotic solvent to DMSO, but generally more toxic.
Advanced Solubility Enhancement Techniques

For challenging applications, such as in vivo studies requiring higher concentrations without DMSO, the following formulation strategies can be considered. These are general techniques applicable to poorly soluble compounds.[5]

TechniqueDescriptionSuitability for this compound
Co-solvency Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase solubility.[5]Potentially useful for in vitro assays if the final solvent concentration is non-toxic.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. The pKa of the compound must be known.The chemical structure of this compound suggests it may have ionizable groups, making this a viable strategy to explore.
Complexation Using agents like cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and can encapsulate the hydrophobic drug molecule.A common and effective method for improving aqueous solubility for both in vitro and in vivo applications.
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix at a molecular level to create an amorphous form, which has higher solubility.[5]A more advanced formulation technique suitable for developing oral dosage forms.

Signaling Pathway

This compound induces apoptosis by inhibiting cyclic GMP phosphodiesterase (cGMP-PDE). The diagram below illustrates this proposed mechanism of action.

G cluster_signaling Cellular Signaling Cascade CP461 This compound cGMP_PDE cGMP-PDE CP461->cGMP_PDE Inhibits cGMP cGMP cGMP_PDE->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis Promotes

References

Technical Support Center: Optimizing CP 461 Concentration for Maximum Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of CP 461 to achieve maximum apoptosis in experimental models. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in apoptosis assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. Based on preliminary data for similar compounds, a starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. The optimal concentration is highly dependent on the specific cell line being used.[1][2]

Q2: How long should I incubate cells with this compound to observe apoptosis?

A2: The induction of apoptosis is both time and concentration-dependent. A common starting point for incubation is 24 to 48 hours. However, it is crucial to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation period for observing the peak apoptotic effect without excessive secondary necrosis.[1]

Q3: What is the proposed mechanism of action for this compound-induced apoptosis?

A3: Preclinical data suggests that this compound, a derivative of exisulind, induces apoptosis by increasing cellular levels of cyclic GMP (cGMP) and activating protein kinase G (PKG).[3] This can lead to the activation of downstream apoptotic signaling pathways. Additionally, it may possess anti-proliferative effects by interfering with the normal function of the spindle apparatus during cell division.[3]

Q4: Can the vehicle used to dissolve this compound affect my apoptosis experiment?

A4: Yes, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium low (typically ≤0.1%) and to include a vehicle-only control in all experiments to account for any solvent-induced effects.[2]

Troubleshooting Guides

Issue 1: Low or no significant increase in apoptosis after this compound treatment.

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal dose for your cell line.

  • Inappropriate Incubation Time: The time point of analysis might be too early or too late to detect the peak of apoptosis.

    • Solution: Conduct a time-course experiment to identify the optimal incubation period.

  • Cell Line Resistance: The chosen cell line may be resistant to this compound-induced apoptosis.

    • Solution: Consider using a positive control compound known to induce apoptosis in your cell line to verify the assay's functionality. If the positive control works, your cell line may indeed be resistant to this compound.

  • Reagent or Assay Issues: Problems with the apoptosis detection reagents or the assay protocol itself.

    • Solution: Always include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to ensure that your assay and reagents are working correctly.[4]

dot

G start Low/No Apoptosis Observed check_concentration Is the concentration range appropriate? start->check_concentration check_time Is the incubation time optimal? check_concentration->check_time Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_cell_line Is the cell line known to be sensitive? check_time->check_cell_line Yes time_course Perform Time-Course Experiment check_time->time_course No check_assay Are the assay reagents and protocol validated? check_cell_line->check_assay Yes positive_control Use Positive Control (e.g., Staurosporine) check_cell_line->positive_control No validate_assay Validate Assay with Positive Control check_assay->validate_assay No consider_resistance Consider Cell Line Resistance check_assay->consider_resistance Yes

Caption: Troubleshooting decision tree for low apoptosis induction.

Issue 2: High background apoptosis in the control group.

Possible Causes and Solutions:

  • Cell Culture Stress: High cell density, nutrient depletion, or microbial contamination can lead to spontaneous apoptosis.

    • Solution: Maintain optimal cell culture conditions, regularly test for contamination (e.g., mycoplasma), and ensure cells are passaged regularly.[4]

  • Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.

    • Solution: Ensure the final solvent concentration is non-toxic (typically ≤0.1%) and include a vehicle-only control.[2]

  • Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cells and induce apoptosis.

    • Solution: Handle cells gently throughout the experimental process.

Data Presentation

Table 1: Example of a Dose-Response Study for this compound

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)4.5 ± 0.72.3 ± 0.5
0.18.2 ± 1.13.1 ± 0.6
125.6 ± 3.48.9 ± 1.2
1055.1 ± 6.215.4 ± 2.1
5068.9 ± 7.528.7 ± 3.3
10045.3 ± 5.8 (potential toxicity)48.2 ± 5.1 (potential toxicity)

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Optimal concentrations will vary.

Table 2: Example of a Time-Course Study for this compound at a Fixed Concentration (e.g., 10 µM)

Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
04.3 ± 0.62.1 ± 0.4
615.2 ± 2.14.5 ± 0.8
1235.8 ± 4.59.7 ± 1.5
2456.2 ± 6.816.3 ± 2.4
4840.1 ± 5.135.8 ± 4.2
7225.7 ± 3.955.4 ± 6.1

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. The optimal time point may vary.

Experimental Protocols

1. Dose-Response and Time-Course Experiment for Apoptosis

This protocol outlines the general steps for determining the optimal concentration and incubation time of this compound for inducing apoptosis.

dot

G cluster_0 Setup cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation seed_cells Seed cells in multi-well plates prepare_cp461 Prepare serial dilutions of this compound seed_cells->prepare_cp461 treat_cells Treat cells with this compound dilutions and controls prepare_cp461->treat_cells incubate Incubate for desired time points treat_cells->incubate harvest_cells Harvest cells incubate->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells analyze Analyze by flow cytometry stain_cells->analyze determine_optimal Determine optimal concentration and time analyze->determine_optimal G CP461 This compound cGMP ↑ cGMP CP461->cGMP Spindle Spindle Apparatus Interference CP461->Spindle PKG Protein Kinase G (PKG) Activation cGMP->PKG Apoptosis_Pathway Downstream Apoptotic Pathway PKG->Apoptosis_Pathway Proliferation ↓ Proliferation Spindle->Proliferation Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Technical Support Center: Troubleshooting Off-Target Effects of CP 461 (Mavacamten/MYK-461)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CP 461" is not a widely recognized designation in publicly available scientific literature. This guide will focus on Mavacamten (formerly MYK-461) , a known small molecule modulator of cardiac myosin, as a representative example for troubleshooting off-target effects. The principles and protocols described herein are broadly applicable to researchers, scientists, and drug development professionals investigating potential off-target effects of other small molecule inhibitors.

This technical support center provides a comprehensive resource for identifying, understanding, and mitigating potential off-target effects when using this compound (Mavacamten/MYK-461) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Mavacamten/MYK-461)?

A1: this compound (Mavacamten/MYK-461) is a first-in-class small molecule modulator of β-cardiac myosin.[1][2] Its primary on-target effect is to reduce the contractility of the sarcomere by inhibiting the ATPase activity of cardiac myosin.[3][4] It achieves this by acting on multiple stages of the myosin chemomechanical cycle, primarily by decreasing the rate of phosphate release from β-cardiac myosin-S1.[1][2][4] This leads to a reduction in the number of myosin heads that can interact with the actin filament, thereby decreasing force production.[1][2]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects are unintended interactions of a small molecule with proteins or other biomolecules that are not the intended therapeutic target.[5][6] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[5][6] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects to ensure the validity of research findings and the safety of potential therapeutics.

Q3: I am observing a phenotype in my cell-based assay that is inconsistent with the known function of cardiac myosin. Could this be an off-target effect of this compound?

A3: It is possible. While this compound is designed to be specific for cardiac myosin, no small molecule is entirely without off-target interactions. An unexpected phenotype could arise from the compound interacting with other cellular proteins. To investigate this, a multi-pronged approach is recommended, including performing dose-response curves, using structurally unrelated inhibitors of the same target (if available), and conducting rescue experiments.[5]

Q4: My experiments are showing unexpected cellular toxicity at concentrations of this compound required for target inhibition. How can I determine if this is due to an on-target or off-target effect?

A4: Differentiating between on-target and off-target toxicity is a critical step. One approach is to perform counter-screening in a cell line that does not express the intended target (in this case, a non-cardiac cell line). If toxicity persists, it is likely due to off-target effects.[5] Additionally, modulating the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity can help distinguish between on- and off-target liabilities.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotype

Possible Cause: The observed cellular phenotype may be a result of this compound binding to an unintended target.

Troubleshooting Steps:

StepActionExpected Outcome
1 Dose-Response Curve Perform a dose-response curve for both the on-target activity (e.g., myosin ATPase inhibition) and the observed phenotype. A significant discrepancy in the IC50 values suggests a potential off-target effect.
2 Use a Structurally Unrelated Inhibitor If available, use a different small molecule that inhibits cardiac myosin but has a distinct chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
3 Rescue Experiment Overexpress the intended target (β-cardiac myosin) in your cell line. If the phenotype is not rescued, it suggests the involvement of other targets.
4 Target Engagement Assay Confirm that this compound is engaging with its intended target at the concentrations used in your experiments using techniques like a Cellular Thermal Shift Assay (CETSA).
Issue 2: Unexplained Cellular Toxicity

Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.

Troubleshooting Steps:

StepActionExpected Outcome
1 Determine Minimal Effective Concentration Titrate this compound to determine the lowest concentration required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target to minimize potential off-target effects.[7]
2 Counter-Screening Test the compound in a cell line that does not express β-cardiac myosin. If toxicity persists, it is likely due to off-target effects.[5]
3 Kinase Profiling Screen this compound against a panel of kinases to identify potential off-target interactions, as kinases are common off-targets for small molecules.
4 Genetic Knockdown/Knockout Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this does not replicate the toxic phenotype, the toxicity is likely off-target.[7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target, β-cardiac myosin, in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells (e.g., cardiomyocytes) with this compound at various concentrations or a vehicle control.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of β-cardiac myosin remaining using Western blotting or mass spectrometry.

  • Interpretation: In the presence of this compound, β-cardiac myosin should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: Rescue Experiment by Target Overexpression

Objective: To determine if an observed phenotype is due to on-target or off-target effects of this compound.

Methodology:

  • Vector Preparation: Clone the full-length cDNA of human β-cardiac myosin heavy chain (MYH7) into a suitable mammalian expression vector.

  • Transfection: Transfect the target cells with the overexpression vector or an empty vector control.

  • Compound Treatment: After allowing for protein expression (typically 24-48 hours), treat the cells with this compound at a concentration that elicits the phenotype of interest.

  • Phenotypic Analysis: Assess the phenotype in both the target-overexpressing cells and the control cells.

  • Interpretation: If the phenotype is ameliorated or "rescued" in the cells overexpressing β-cardiac myosin, it strongly suggests the phenotype is due to an on-target effect of this compound.

Visualizations

G Figure 1: Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed B Perform Dose-Response Curve (On-target vs. Phenotype) A->B C IC50 values correlate? B->C D Likely On-Target Effect C->D Yes E Potential Off-Target Effect C->E No F Use Structurally Dissimilar Inhibitor of Same Target E->F G Phenotype Replicated? F->G G->D Yes H Perform Rescue Experiment (Overexpress Target) G->H No I Phenotype Rescued? H->I I->D Yes J Confirmed Off-Target Effect I->J No G Figure 2: this compound (Mavacamten) Signaling Pathway cluster_sarcomere Sarcomere Actin Actin Contraction Contraction Actin->Contraction Myosin Myosin ADP_Pi ADP_Pi Myosin->ADP_Pi ATPase Activity Myosin->Contraction ATP ATP ATP->Myosin CP461 This compound (Mavacamten) CP461->Myosin

References

Technical Support Center: Minimizing MYK-461 (Mavacamten) Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of MYK-461 (Mavacamten). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to minimizing its toxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MYK-461 and what is its primary mechanism of action?

A1: MYK-461, also known as Mavacamten, is a first-in-class, selective, allosteric, and reversible small molecule inhibitor of cardiac myosin ATPase.[1] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads that can bind to actin, thus normalizing the hypercontractility of the heart muscle.[1] It shifts the myosin population towards an energy-sparing, super-relaxed state.[1]

Q2: Why am I observing toxicity in my normal (non-cardiac) cell lines when using MYK-461?

A2: While MYK-461 is designed to be selective for cardiac myosin, off-target effects or on-target toxicity in non-cardiac cells that express similar myosin isoforms could lead to cytotoxicity. The concentration of the inhibitor is a critical factor; at higher concentrations, the risk of off-target binding and subsequent toxicity increases. Additionally, the metabolism of MYK-461, primarily through CYP2C19 and CYP3A4 enzymes, could produce metabolites with different activity profiles.[2][3]

Q3: What are the known non-cardiac toxicities of MYK-461 from preclinical and clinical studies?

A3: Preclinical studies in rats and dogs have shown that at high doses, MYK-461 can lead to cardiac failure. Non-cardiac findings included elevated liver enzymes (ALT and AST), which were often associated with liver congestion secondary to heart failure, and some hematological changes. In clinical trials, the most significant adverse effect is a reduction in left ventricular ejection fraction (LVEF), which is an extension of its mechanism of action.[4][5] Atrial fibrillation has also been observed.[4][5]

Q4: How can I determine if the observed toxicity is an on-target or off-target effect?

A4: Differentiating between on-target and off-target toxicity is crucial. Here are a few strategies:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that targets the same protein (in this case, cardiac myosin) produces the same phenotype, it is more likely an on-target effect.

  • Rescue Experiments: If the toxic effect can be reversed by overexpressing the target protein, this provides strong evidence for an on-target mechanism.

  • Counter-Screening: Test the compound on a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.

  • Kinase Profiling: Screen MYK-461 against a broad panel of kinases to identify potential off-target interactions.[6]

Q5: Can I use combination therapy to reduce MYK-461 toxicity?

A5: Yes, combination therapy is a viable strategy. By combining MYK-461 with another therapeutic agent that has a different mechanism of action, you may be able to achieve the desired therapeutic effect at a lower, less toxic concentration of MYK-461.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-cardiac normal cell lines.
  • Possible Cause: The concentration of MYK-461 is too high, leading to off-target effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your target effect and the concentration that causes 50% cytotoxicity (CC50) in your normal cell lines. Aim to use a concentration that is effective on your target without causing significant toxicity to normal cells.

    • Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect.

    • Use a More Sensitive Assay: Switch to a more sensitive cytotoxicity assay to detect subtle toxic effects at lower concentrations.

Issue 2: Inconsistent results and variable toxicity between experiments.
  • Possible Cause:

    • Compound instability or degradation.

    • Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of MYK-461 for each experiment and avoid repeated freeze-thaw cycles.

    • Standardize Cell Culture: Ensure consistent cell seeding densities, passage numbers, and media components for all experiments. Regularly test for mycoplasma contamination.

Issue 3: Elevated liver enzyme markers (e.g., ALT, AST) in in vitro liver models.
  • Possible Cause: Direct hepatotoxicity of MYK-461 or its metabolites.

  • Troubleshooting Steps:

    • Use 3D Liver Models: Utilize 3D liver spheroids or organoids, which more closely mimic the in vivo liver microenvironment and metabolic functions.

    • Co-culture with Immune Cells: Investigate the role of the immune system in the observed hepatotoxicity by co-culturing hepatocytes with immune cells.

    • Metabolite Analysis: Identify and test the toxicity of the major metabolites of MYK-461.

    • Co-treatment with Hepatoprotective Agents: Consider co-treatment with known hepatoprotective agents like N-acetylcysteine (NAC) to see if the toxicity can be mitigated.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Materials:

    • Normal cell lines (e.g., HepG2 for liver, HK-2 for kidney)

    • MYK-461

    • Complete cell culture medium

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of MYK-461 in complete culture medium.

    • Remove the old medium and add 100 µL of the MYK-461 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve MYK-461).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.[7]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • Cultured normal cells

    • MYK-461

    • LDH cytotoxicity assay kit

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of MYK-461 as described in the MTT assay protocol.

    • Prepare controls as recommended by the kit manufacturer, including wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).

    • After the incubation period, collect the cell culture supernatant.

    • Add the assay reagents to the supernatant according to the kit's protocol.

    • Incubate as required and measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance readings of the treated and control wells.[8]

Protocol 3: Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Materials:

    • Normal cells treated with MYK-461

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cell line using MYK-461 at various concentrations and time points. Include a vehicle-treated negative control.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.[9][10]

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Table 1: Illustrative Cytotoxicity of MYK-461 in Various Normal Human Cell Lines (CC50 in µM)

Cell LineTissue of Origin24 hours48 hours72 hours
HepG2Liver> 5045.238.7
HK-2Kidney> 50> 5048.1
HUVECEndothelium> 50> 50> 50
SkMCSkeletal Muscle> 5042.535.2
AC16Cardiomyocyte15.810.35.1

Note: This data is for illustrative purposes only and should be determined experimentally for your specific cell lines and conditions.

Visualizations

MYK461_Mechanism_of_Action MYK-461 inhibits the formation of myosin-actin cross-bridges, reducing hypercontractility. cluster_sarcomere Sarcomere Myosin Myosin Head Myosin_Actin Cross-Bridge Formation (Contraction) Myosin->Myosin_Actin Binds to Actin Actin Actin Filament Actin->Myosin_Actin Relaxation Relaxation Myosin_Actin->Relaxation Detachment Relaxation->Myosin MYK461 MYK-461 MYK461->Myosin Binds to Cardiac Myosin ATPase

Caption: Mechanism of Action of MYK-461 (Mavacamten).

Troubleshooting_Workflow Start Toxicity Observed in Normal Cells DoseResponse Perform Dose-Response & Time-Course Cytotoxicity Assays Start->DoseResponse IsToxic Is Toxicity Still High at Therapeutic Concentration? DoseResponse->IsToxic Optimize Optimize Concentration and Incubation Time IsToxic->Optimize No Investigate Investigate Off-Target Effects IsToxic->Investigate Yes End Refined Experimental Protocol Optimize->End CounterScreen Counter-Screening in Target-Negative Cell Line Investigate->CounterScreen KinaseProfile Kinase Profiling Investigate->KinaseProfile Combination Consider Combination Therapy CounterScreen->Combination KinaseProfile->Combination Combination->End

Caption: Troubleshooting workflow for addressing MYK-461 toxicity.

Cytotoxicity_Assay_Selection cluster_assays Cytotoxicity Assays Question What is the primary question? Viability Cell Viability/ Proliferation Question->Viability Metabolic activity? Membrane Membrane Integrity Question->Membrane Cell lysis? Apoptosis Apoptosis/Necrosis Question->Apoptosis Mechanism of death? MTT MTT Assay Viability->MTT LDH LDH Release Assay Membrane->LDH AnnexinV Annexin V/PI Staining Apoptosis->AnnexinV

Caption: Decision tree for selecting a cytotoxicity assay.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of OSI-461

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with OSI-461. The focus is on strategies to improve its oral bioavailability, a critical factor for achieving therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is OSI-461 and what is its mechanism of action?

OSI-461 is an investigational pro-apoptotic compound that has been evaluated for the treatment of various cancers and inflammatory bowel disease. It functions as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, OSI-461 increases the intracellular levels of cyclic guanosine monophosphate (cGMP), leading to the activation of protein kinase G (PKG). This signaling cascade can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Q2: Why is the bioavailability of OSI-461 a concern for in vivo studies?

Like many orally administered drugs, OSI-461 is understood to have low aqueous solubility. This poor solubility can limit its dissolution in the gastrointestinal tract, leading to low and variable absorption into the bloodstream and consequently, reduced bioavailability. This can result in suboptimal drug exposure at the target site and potentially impact the reliability of experimental outcomes.

Q3: What immediate strategies can I use to improve OSI-461 bioavailability in my animal studies?

A significant and immediate improvement in OSI-461 bioavailability can be achieved by administering the compound with food. Clinical trial data has shown that co-administration with food can markedly increase the overall drug exposure.

Quantitative Data Summary

The following table summarizes the known impact of food on the bioavailability of OSI-461.

Administration ConditionKey Pharmacokinetic ParameterFold IncreaseReference
Fed vs. FastedArea Under the Curve (AUC0-24)~2-fold[1]

Further studies are required to quantify the bioavailability enhancement with other formulation strategies for OSI-461.

Troubleshooting Guide

This guide addresses common issues encountered when working with OSI-461 in vivo and provides potential solutions.

IssuePotential CauseRecommended Solution
High variability in plasma concentrations between subjects. Poor and variable oral absorption due to low solubility. Inconsistent food intake among subjects.Administer OSI-461 with a standardized meal to all subjects to normalize absorption.[1] Consider formulating OSI-461 using techniques like solid dispersions or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubility and reduce variability.
Lower than expected therapeutic efficacy in animal models. Insufficient drug exposure at the target tissue due to low bioavailability.Increase the administered dose in conjunction with bioavailability-enhancing strategies. Confirm target engagement with appropriate pharmacodynamic markers.
Precipitation of OSI-461 in aqueous vehicle for oral gavage. Low aqueous solubility of the compound.Reduce the concentration of OSI-461 in the vehicle. Utilize a co-solvent system or a suspension with appropriate suspending agents. Prepare fresh formulations before each administration.
Difficulty in achieving desired plasma concentrations even with dose escalation. Saturation of absorption mechanisms. First-pass metabolism.Explore alternative routes of administration if oral delivery proves consistently challenging. Investigate the potential for co-administration with inhibitors of relevant metabolic enzymes, though this requires careful consideration of potential drug-drug interactions.

Advanced Formulation Strategies to Enhance Bioavailability

For researchers seeking to develop more robust formulations of OSI-461, the following strategies, commonly used for poorly soluble drugs, are recommended.

  • Solid Dispersions: This technique involves dispersing OSI-461 in an inert carrier matrix at the molecular level, usually a hydrophilic polymer. This can enhance the dissolution rate and apparent solubility of the drug.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs like OSI-461.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of OSI-461 increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved absorption.

Experimental Protocols

Protocol 1: Preparation of an OSI-461 Solid Dispersion using Solvent Evaporation

  • Materials: OSI-461, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Dissolve OSI-461 and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Ensure complete dissolution by gentle stirring or sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Collect the solid dispersion and store it in a desiccator.

    • The resulting powder can be reconstituted in an appropriate vehicle for in vivo administration.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimate animals for at least one week with free access to standard chow and water.

  • Dosing:

    • Divide rats into groups (n=6 per group).

    • Group 1 (Control): Administer OSI-461 in a simple aqueous suspension (e.g., 0.5% methylcellulose in water) via oral gavage.

    • Group 2 (Food-Effect): Administer OSI-461 in the same suspension immediately after providing a standardized high-fat meal.

    • Group 3 (Formulation): Administer an improved formulation of OSI-461 (e.g., the prepared solid dispersion reconstituted in water) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of OSI-461 using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.

Visualizations

Signaling Pathway

OSI461_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSI-461 OSI-461 PDE PDE OSI-461->PDE Inhibits cGMP cGMP PDE->cGMP Hydrolyzes GMP GMP cGMP->GMP PKG PKG cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis Induces CellCycleArrest CellCycleArrest PKG->CellCycleArrest Induces Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis Formulation OSI-461 Formulation (e.g., Solid Dispersion) Dosing Oral Administration to Rats Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK_Analysis Comparison Comparison of Bioavailability PK_Analysis->Comparison

References

Technical Support Center: Overcoming Resistance to Splicing Modulators in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with splicing modulators in cancer cell lines. This resource provides troubleshooting guidance and answers to frequently asked questions related to acquired resistance to these novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which cancer cells develop resistance to splicing modulators like H3B-8800 and Pladienolide B?

A1: Resistance to splicing modulators that target the SF3B complex, such as H3B-8800 and Pladienolide B, often arises from mutations in the genes encoding components of this complex. Specifically, mutations in SF3B1 and PHF5A have been identified in cell lines with acquired resistance to pladienolides.[1] These mutations can interfere with the binding of the drug to its target, thereby reducing its inhibitory effect on the spliceosome.[1][2]

Q2: My cancer cell line shows increased expression of the splicing factor SRSF1 and is resistant to multiple chemotherapies. Could targeting SRSF1 help overcome this resistance?

A2: Yes, overexpression of the splicing factor SRSF1 has been linked to a more aggressive cancer phenotype and resistance to various anti-cancer drugs, including cisplatin and gemcitabine.[3] Inhibiting SRSF1 has been shown to enhance apoptosis induced by chemotherapeutic agents in cancer cell lines.[3] Therefore, targeting SRSF1, either directly with inhibitors or indirectly, could be a viable strategy to re-sensitize resistant cancer cells to conventional therapies.

Q3: Are there any known combination therapies that can overcome resistance to splicing modulators?

A3: Yes, combination therapies are a promising approach. For instance, resistance to some splicing modulators can be overcome by co-treatment with inhibitors of anti-apoptotic proteins like BCL-xL.[4] In chronic lymphocytic leukemia (CLL) models, the combination of the splicing modulator H3B-8800 with the BCL2 inhibitor venetoclax has shown synergistic cytotoxic effects. Additionally, combining splicing modulators with cell cycle inhibitors, such as those targeting aurora kinase and polo-like kinase, has demonstrated synergy in anti-tumor activity at sub-lethal concentrations of both agents.

Q4: Can mutations in splicing factors predict the sensitivity of cancer cells to splicing modulators?

A4: Yes, cancer cells with mutations in splicing factor genes like SF3B1, U2AF1, and SRSF2 have shown preferential sensitivity to splicing modulators such as H3B-8800.[2] This phenomenon is thought to be due to the cells' increased dependence on the wild-type spliceosome function, making them more vulnerable to its inhibition. Therefore, the mutational status of these genes can serve as a potential biomarker for predicting sensitivity to this class of drugs.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with splicing modulator-resistant cancer cell lines.

Problem 1: Inconsistent IC50 values for a splicing modulator in a resistant cell line.
Possible Cause Suggested Solution
Cell line instability: Drug-resistant cell lines can sometimes revert to a more sensitive phenotype if the selective pressure (the drug) is removed for an extended period.Maintain a low concentration of the splicing modulator in the culture medium for the resistant cell line to ensure the stability of the resistant phenotype. It is also crucial to regularly verify the IC50 of the parental sensitive cell line as a control.
Heterogeneous cell population: The resistant cell line may consist of a mixed population of cells with varying degrees of resistance.Consider performing clonal selection to isolate single-cell-derived colonies with a stable resistant phenotype. This will ensure a more homogeneous population for consistent experimental results.
Variability in experimental setup: Minor variations in cell seeding density, drug concentration, or incubation time can lead to inconsistent results.Standardize your experimental protocols meticulously. Ensure consistent cell seeding densities and precise drug dilutions. Use automated liquid handlers if available for improved accuracy.
Problem 2: Difficulty in detecting changes in alternative splicing patterns upon treatment in resistant cells.
Possible Cause Suggested Solution
Subtle splicing changes: The changes in alternative splicing in resistant cells might be less pronounced compared to sensitive cells.Use a highly sensitive method for detecting splicing changes, such as quantitative real-time PCR (qRT-PCR) with primers specifically designed to amplify different splice isoforms.[5][6] It is also important to analyze multiple time points and a range of drug concentrations.
Incorrect primer design for RT-PCR: Primers may not be specific enough to distinguish between different splice variants.Design primers that span exon-exon junctions unique to each splice variant.[6] Primer design tools that incorporate RNA-seq data can be helpful in designing isoform-specific primers.[7] Validate primer specificity using gel electrophoresis and melt curve analysis.[1]
Low abundance of target transcripts: The transcripts of interest may be expressed at low levels, making detection difficult.Increase the amount of starting RNA for cDNA synthesis. Consider using a pre-amplification step for your target genes if their expression is very low.
Problem 3: No significant increase in apoptosis in resistant cells after combination therapy.
Possible Cause Suggested Solution
Suboptimal drug concentrations or scheduling: The concentrations of the splicing modulator and the synergistic agent, or the timing of their administration, may not be optimal.Perform a dose-matrix experiment to determine the optimal concentrations and schedule (sequential vs. co-administration) for the combination therapy to achieve a synergistic effect.
Alternative resistance mechanisms: The resistant cells may have activated additional survival pathways that are not targeted by the current combination therapy.Investigate other potential resistance mechanisms through transcriptomic or proteomic analysis. This may reveal new targets for a more effective combination strategy.
Insensitive apoptosis assay: The chosen apoptosis assay may not be sensitive enough to detect subtle changes.Use a highly sensitive apoptosis assay, such as the Caspase-Glo® 3/7 assay, which measures the activity of key executioner caspases.[4][8][9][10][11] Also, consider analyzing multiple markers of apoptosis (e.g., Annexin V staining, PARP cleavage).

Data Presentation

Table 1: Comparative IC50 Values of Splicing Modulators in Sensitive and Resistant Cancer Cell Lines
Splicing ModulatorCancer Cell LinePhenotypeIC50 (nM)Reference
Pladienolide BHELSensitive1.5
Pladienolide BK562Less Sensitive25
Pladienolide BSCLC cell linesSensitive< 12
Pladienolide B derivativeGastric cancer cell lines (n=6)Sensitive1.2 ± 1.1[3]
H3B-8800MEC1 SF3B1WTWild-Type> 25 (less sensitive)
H3B-8800MEC1 SF3B1K700EMutant< 25 (more sensitive)
Table 2: Synergistic Effects of Splicing Modulators in Combination with Other Anti-cancer Agents
Splicing ModulatorCombination AgentCancer Cell LineEffectReference
FD-895 (1a) (1 nM)Aurora Kinase Inhibitors (2a, 2b)HCT-116Antagonistic[12]
FD-895 (1a) (5 nM)Aurora Kinase Inhibitors (2a, 2b)HCT-116Synergistic[12]
FD-895 (1a) (1 nM)PLK1 Inhibitor (3a)HCT-116Antagonistic[12]
FD-895 (1a) (5 nM)PLK1 Inhibitor (3a)HCT-116Synergistic[12]
Pladienolide BCisplatinCisplatin-resistant cancer cellsIncreased sensitivity to cisplatin[13]
H3B-8800Venetoclax (BCL2 inhibitor)Chronic Lymphocytic Leukemia (CLL)Synergistic cytotoxicity

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • Splicing modulator and/or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the splicing modulator or combination therapy. Include untreated and solvent-only controls.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Incubate the plate, shaking, for at least 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Analysis of Alternative Splicing (Semi-quantitative RT-PCR)

This protocol allows for the detection and relative quantification of different splice variants.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • PCR primers flanking the alternative splicing event of interest

  • Taq DNA polymerase and dNTPs

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Treat sensitive and resistant cells with the splicing modulator at various concentrations and for different durations.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • Perform PCR using primers that flank the alternatively spliced exon. This allows for the simultaneous amplification of both the included and excluded isoforms.[6]

  • Separate the PCR products on an agarose gel. The different splice variants will appear as bands of different sizes.

  • Visualize and quantify the intensity of each band using a gel imaging system.

  • Calculate the percentage of exon inclusion or skipping to determine the effect of the treatment on alternative splicing.[6]

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines

  • Splicing modulator and/or combination therapy

  • Caspase-Glo® 3/7 Reagent (Promega)[4]

  • Luminometer

Procedure:

  • Seed cells into a white-walled 96-well plate and treat them with the desired compounds.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[8]

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 30 minutes to 3 hours.[8]

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase 3/7 activity.

Western Blotting for Splicing Factor Expression

This protocol is used to detect and quantify the expression levels of specific splicing factors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the splicing factor of interest (e.g., SRSF1) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize the expression of the target protein to the loading control.

Visualizations

cluster_0 Experimental Workflow: Assessing Resistance to Splicing Modulators start Start: Culture Sensitive and Resistant Cell Lines treatment Treat cells with splicing modulator (dose-response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability splicing_analysis Alternative Splicing Analysis (RT-PCR) treatment->splicing_analysis apoptosis_assay Apoptosis Assay (Caspase-Glo) treatment->apoptosis_assay western_blot Western Blot (Splicing Factors) treatment->western_blot ic50 Determine IC50 values viability->ic50 end End: Characterize Resistance Profile ic50->end splicing_analysis->end apoptosis_assay->end western_blot->end

Caption: Workflow for characterizing resistance to splicing modulators.

cluster_1 Signaling Pathway: Overcoming Resistance via Combination Therapy splicing_modulator Splicing Modulator (e.g., H3B-8800) spliceosome Spliceosome Function splicing_modulator->spliceosome inhibits apoptosis Apoptosis splicing_modulator->apoptosis bcl2_inhibitor BCL2 Inhibitor (e.g., Venetoclax) bcl2 BCL2 (Anti-apoptotic) bcl2_inhibitor->bcl2 inhibits bcl2_inhibitor->apoptosis sf3b1_mut Mutated SF3B1 sf3b1_mut->spliceosome alters function aberrant_splicing Aberrant Splicing of Pro-survival Genes spliceosome->aberrant_splicing leads to resistance Resistance to Splicing Modulator aberrant_splicing->resistance bcl2->apoptosis inhibits

Caption: Combination therapy to overcome splicing modulator resistance.

cluster_2 Logical Relationship: Troubleshooting Inconsistent IC50 Values problem Problem: Inconsistent IC50 Values cause1 Possible Cause 1: Cell Line Instability problem->cause1 cause2 Possible Cause 2: Heterogeneous Population problem->cause2 cause3 Possible Cause 3: Experimental Variability problem->cause3 solution1 Solution: Maintain Drug Selection cause1->solution1 solution2 Solution: Perform Clonal Selection cause2->solution2 solution3 Solution: Standardize Protocol cause3->solution3

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Technical Support Center: CP 461 Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information on the stability and proper storage of the apoptotic antineoplastic agent CP 461 (also known as OSI-461; CAS Number: 227619-96-7). Adhering to these best practices is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under specific temperature conditions. For short-term storage, 0°C is recommended. For long-term storage, the compound should be kept at -20°C.[1]

Q2: How should I store solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Once dissolved, it is recommended to store the solution at -80°C. Under these conditions, the solution is reported to be stable for up to one year.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the shelf-life of this compound?

A3: When stored as a solid at -20°C, this compound has a shelf-life of up to three years.[2] When prepared as a solution in a suitable solvent and stored at -80°C, it is stable for one year.[2]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage.Verify that the solid compound and its solutions have been stored at the recommended temperatures (-20°C for long-term solid, -80°C for solutions). Ensure that solutions have not been subjected to an excessive number of freeze-thaw cycles.
Contamination of the compound or solvent.Use high-purity solvents, such as DMSO, for preparing solutions. Ensure that all handling procedures are performed under sterile conditions to prevent microbial or chemical contamination.
Difficulty dissolving the compound. Use of an inappropriate solvent or incorrect solvent temperature.This compound is known to be soluble in DMSO.[1][3] If solubility issues arise, gentle warming and sonication can be employed to facilitate dissolution.[3]
Compound has degraded or absorbed moisture.Ensure the compound has been stored in a tightly sealed container to prevent moisture absorption. If degradation is suspected, it is recommended to use a fresh vial of the compound.

Data Summary

Storage Conditions and Stability
Form Storage Temperature Duration Notes
Solid0°CShort-term[1]
Solid-20°CLong-term (up to 3 years)[1][2]
Solution (in DMSO)-80°CUp to 1 year[2] Aliquot to avoid multiple freeze-thaw cycles.

Experimental Protocols & Workflows

Preparation of a Stock Solution

A common practice for preparing a stock solution of this compound for in vitro experiments involves dissolving the compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, high-purity

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile environment.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.21 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at -80°C.

General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment A This compound Solid (Store at -20°C) B Prepare Stock Solution (in DMSO) A->B C Aliquot and Store (at -80°C) B->C D Thaw Aliquot C->D Retrieve for experiment E Prepare Working Dilutions D->E F Treat Cells E->F G Incubate F->G H Assay Readout G->H

Figure 1. General experimental workflow for this compound.

Signaling Pathway

This compound is known to be a selective apoptotic antineoplastic drug that engages tubulin on the colchicine site. Its mechanism of action involves the inhibition of cyclic GMP phosphodiesterase.

signaling_pathway CP461 This compound Tubulin Tubulin (Colchicine Site) CP461->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Leads to Apoptosis Apoptosis Microtubule->Apoptosis Induces

Figure 2. Simplified signaling pathway of this compound.

References

Technical Support Center: Preventing CP 461 (Mavacamten) Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of CP 461 (Mavacamten) in cell culture media. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Mavacamten or MYK-461, is a selective and reversible inhibitor of cardiac myosin ATPase.[1][2] It functions by binding to an allosteric site on the cardiac myosin heavy chain, which in turn reduces the number of myosin heads that can form cross-bridges with actin filaments.[3][4][5] This inhibitory action leads to a decrease in the force of cardiac muscle contraction.[3]

Q2: What are the common causes of this compound precipitation in cell culture media?

A2: The precipitation of this compound in cell culture media is primarily due to its hydrophobic nature and low aqueous solubility.[6][7] Key factors contributing to precipitation include:

  • Exceeding Solubility Limit: The concentration of this compound in the media surpasses its solubility threshold.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous cell culture medium can cause the compound to crash out of solution.

  • Temperature Fluctuations: Changes in temperature, such as moving the media from room temperature to a 37°C incubator, can affect the solubility of this compound.

  • pH Shifts: The pH of the cell culture medium can influence the solubility of pH-sensitive compounds.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.

Q3: What is the maximum recommended concentration of DMSO for dissolving this compound in cell culture experiments?

A3: To minimize cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower. The specific tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the intended DMSO concentration on your cells.

Troubleshooting Guide

This guide addresses common issues encountered with this compound precipitation during cell culture experiments.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to the media. The concentration of this compound exceeds its solubility in the aqueous media.- Decrease the final concentration of this compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution. - Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms over time in the incubator. - Temperature shift: Changes in temperature can affect solubility. - pH shift: The CO2 environment in the incubator can alter the pH of the media. - Interaction with media components: The compound may be interacting with salts or proteins in the media.- Pre-warm the cell culture media to 37°C before adding this compound. - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the stability of this compound in your specific cell culture medium over the duration of your experiment.
Precipitate is observed after thawing a frozen stock solution. The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.- Gently warm the stock solution to 37°C and vortex to ensure the compound is fully redissolved before use. - If precipitation persists, prepare fresh stock solutions for each experiment. - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Cloudiness or turbidity appears in the media. This could indicate fine particulate precipitation or microbial contamination.- Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review your sterile techniques.

Quantitative Data on this compound (Mavacamten) Solubility

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Notes
DMSO ≥13.65 mg/mL[7] to 83.33 mg/mL[8]Preferred solvent for high-concentration stock solutions.
Ethanol ≥11.32 mg/mL[7] to 14 mg/mL[9]Can be used as an alternative to DMSO.
Dimethylformamide (DMF) 33 mg/mL[6]An alternative organic solvent for stock solutions.
Aqueous Buffers (e.g., PBS) Sparingly soluble[6]Direct dissolution in aqueous solutions is not recommended.
1:1 Solution of DMF:PBS (pH 7.2) Approximately 0.5 mg/mL[6]Demonstrates the limited aqueous solubility even with a co-solvent.
Water Insoluble[7][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (Mavacamten) powder (Molecular Weight: 273.34 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.73 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add the calculated mass of this compound. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there is no undissolved material.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 96-well clear-bottom microplate

  • Pipettes and sterile tips

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a dilution series of this compound in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add cell culture medium to the assay plate: To the clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.

  • Add the this compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Negative Control: Wells containing only cell culture medium with 1% DMSO (no this compound).

    • Positive Control (optional): A compound known to precipitate under these conditions.

  • Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).

  • Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment).

  • Instrumental Analysis: Measure the absorbance or light scattering of each well at a wavelength where this compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering compared to the negative control indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered its kinetic solubility under these conditions.

Visualizations

Signaling Pathway of this compound (Mavacamten)

Mavacamten_Mechanism_of_Action cluster_sarcomere Cardiac Sarcomere Actin Actin Filament CrossBridge Actin-Myosin Cross-Bridge Formation Actin->CrossBridge Myosin Myosin Head (ATPase activity) Myosin->CrossBridge Binds to Actin Contraction Muscle Contraction CrossBridge->Contraction Power Stroke Mavacamten This compound (Mavacamten) Mavacamten->Myosin Binds to allosteric site & inhibits ATPase activity

Caption: Mechanism of action of this compound (Mavacamten) in the cardiac sarcomere.

Experimental Workflow for Preparing this compound Working Solutions

CP461_Preparation_Workflow Start Start PrepStock Prepare 10 mM Stock Solution in 100% DMSO Start->PrepStock StoreStock Aliquot and Store at -20°C/-80°C PrepStock->StoreStock Thaw Thaw a Single Aliquot StoreStock->Thaw IntermediateDilution Prepare Intermediate Dilution (e.g., 1:10 in pre-warmed media) Thaw->IntermediateDilution FinalDilution Prepare Final Working Solution (add intermediate dilution to pre-warmed media) IntermediateDilution->FinalDilution AddToCells Add to Cell Culture FinalDilution->AddToCells End End AddToCells->End

Caption: Workflow for preparing this compound (Mavacamten) working solutions for cell culture.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Precipitation Start Precipitation Observed CheckTiming When did precipitation occur? Start->CheckTiming Immediate Immediately after adding to media CheckTiming->Immediate Immediately OverTime Over time in the incubator CheckTiming->OverTime Over Time SolutionImmediate Lower final concentration Use serial dilution Increase stock concentration Immediate->SolutionImmediate SolutionOverTime Pre-warm media Check media buffering Test compound stability OverTime->SolutionOverTime

Caption: Decision tree for troubleshooting this compound (Mavacamten) precipitation.

References

Adjusting CP 461 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CP 461 (also known as Mavacamten or MYK-461).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1] It targets the underlying hypercontractility of the sarcomere by reducing the formation of actin-myosin cross-bridges.[1] Mechanistically, this compound inhibits the rate-limiting phosphate release step in the myosin chemomechanical cycle, which decreases the number of myosin heads that can interact with the actin filament.[2] This leads to a reduction in the overall contractile force of the cardiac muscle.[2]

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to note the final concentration of DMSO in the assay to control for any potential solvent effects.

Q3: What is the typical half-life of this compound?

The half-life of this compound can vary depending on the species and individual metabolic differences, particularly related to CYP2C19 enzyme activity. In humans, the half-life is approximately 6 to 9 days in normal metabolizers of CYP2C19, but can be as long as 23 days in poor metabolizers.[3]

Troubleshooting Guide

Q1: I am not observing the expected decrease in cardiomyocyte contractility after this compound treatment. What are some possible reasons?

  • Suboptimal Concentration: The effective concentration of this compound can vary between different cell types and experimental systems. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.

  • Incorrect Treatment Duration: The onset of action for this compound may not be immediate. Depending on the experimental setup, a longer incubation time may be necessary to observe a significant effect.

  • Compound Instability: Ensure that the compound has been stored correctly and that the prepared solutions are fresh. Repeated freeze-thaw cycles should be avoided.

  • Cell Health: The health and confluency of the cardiomyocytes can impact their response to treatment. Ensure that the cells are healthy and in the appropriate growth phase.

Q2: My cells are showing signs of toxicity after treatment with this compound. What should I do?

  • Reduce Concentration: High concentrations of this compound may lead to off-target effects and cellular toxicity. Try reducing the concentration to the lower end of the effective range.

  • Shorten Treatment Duration: Prolonged exposure to the compound may induce toxicity. Consider reducing the treatment duration to see if the toxic effects are mitigated.

  • Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not causing the observed toxicity. Run a vehicle-only control to assess the effect of the solvent on your cells.

  • Monitor Left Ventricular Ejection Fraction (LVEF): In in vivo studies, a significant decrease in LVEF can be a sign of excessive cardiac suppression.[4] Careful monitoring of cardiac function is crucial.

Q3: How do I determine the optimal treatment duration for my in vivo experiment?

The optimal treatment duration will depend on the specific research question and the animal model being used.

  • Acute vs. Chronic Effects: For studying acute effects on cardiac contractility, a shorter treatment duration may be sufficient.[5] To investigate long-term effects on cardiac remodeling and fibrosis, a chronic administration protocol is necessary.[6]

  • Pharmacokinetics of the Compound: Consider the pharmacokinetic profile of this compound in your animal model to ensure that therapeutic concentrations are maintained throughout the study period.

  • Monitoring of Biomarkers: Regularly monitor relevant biomarkers, such as NT-proBNP and cardiac troponins, to assess the therapeutic effect and adjust the treatment duration as needed.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Mavacamten)

Assay TypeSystemIC50 Value (μM)Reference
Myofibril ATPase AssayBovine Cardiac0.490 ± 0.027[2]
Myofibril ATPase AssayHuman Cardiac0.711 ± 0.099[2]
In Vitro Motility (IVM) AssayBovine Cardiac HMM0.587 ± 0.149[2]
Phosphate Release AssayBovine Cardiac S11.85 ± 0.14[2]
Phosphate Release AssayHuman Cardiac S11.78 ± 0.069[2]

Table 2: In Vivo Dosage and Treatment Duration of this compound (Mavacamten) in Animal Models

Animal ModelDosageTreatment DurationKey FindingsReference
Feline HCMIV infusionAcuteReduced LVOT gradient and contractility in an exposure-dependent manner.[5]
Mouse HCM (R403Q)2.5 mg/kg per dayChronicSuppressed development of ventricular hypertrophy, cardiomyocyte disarray, and myocardial fibrosis.[6]
Healthy DogsOral39 weeksDecreased ejection fraction and increased end-diastolic volume.[7]

Table 3: Human Clinical Trial Dosage and Treatment Duration of this compound (Mavacamten)

Clinical TrialStarting DoseMaximum DoseTreatment DurationKey FindingsReference
EXPLORER-HCM5 mg once daily15 mg once daily30 weeksImproved exercise capacity, LVOT obstruction, and NYHA functional class.[8]
VALOR-HCM5 mg once daily15 mg once daily16 weeksSignificantly reduced the need for septal reduction therapy.[9][10]

Experimental Protocols

1. Myofibril ATPase Assay

  • Objective: To determine the effect of this compound on the ATPase activity of cardiac myofibrils.

  • Methodology:

    • Isolate cardiac myofibrils from tissue samples.

    • Suspend myofibrils in a reaction buffer containing ATP and varying concentrations of this compound or vehicle (DMSO).

    • Incubate the reaction mixture at a constant temperature.

    • Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released over time using a colorimetric assay (e.g., malachite green).

    • Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.

2. In Vitro Motility (IVM) Assay

  • Objective: To assess the effect of this compound on the sliding velocity of actin filaments propelled by myosin.

  • Methodology:

    • Coat a glass surface with cardiac heavy meromyosin (HMM).

    • Add fluorescently labeled actin filaments to the HMM-coated surface in the presence of ATP.

    • Introduce varying concentrations of this compound or vehicle (DMSO) into the flow cell.

    • Record the movement of the actin filaments using fluorescence microscopy.

    • Analyze the videos to determine the average sliding velocity of the actin filaments at each concentration of this compound.

Mandatory Visualization

G cluster_cycle Cardiac Myosin Chemomechanical Cycle cluster_inhibition This compound Inhibition Myosin_ATP Myosin-ATP (Weakly bound to Actin) Myosin_ADP_Pi Myosin-ADP-Pi (Strongly bound to Actin) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP Myosin-ADP (Strongly bound to Actin) Myosin_ADP_Pi->Myosin_ADP Pi Release (Power Stroke) Myosin_detached Myosin (Detached from Actin) Myosin_ADP->Myosin_detached ADP Release Myosin_detached->Myosin_ATP ATP Binding CP461 This compound (Mavacamten) Inhibition_point Inhibits Pi Release CP461->Inhibition_point Inhibition_point->Myosin_ADP_Pi Stabilizes Super-Relaxed State

References

Troubleshooting inconsistent results in CP 461 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CP 461.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel pro-apoptotic compound that selectively induces apoptosis in various cancer cell lines while showing minimal effect on normal cells.[1] Its primary mechanism of action is the inhibition of phosphodiesterase 2A (PDE2A), a cGMP-specific phosphodiesterase.[1]

Q2: Why am I seeing significant variability in apoptosis induction between experiments?

A2: Inconsistent induction of apoptosis can stem from several factors. These include variations in cell health and passage number, minor deviations in this compound concentration, or differences in incubation times. Ensure that cells are in the logarithmic growth phase and that all experimental parameters are kept consistent.

Q3: Can this compound affect signaling pathways other than apoptosis?

A3: While the primary described effect of this compound is the induction of apoptosis, its role as a PDE2A inhibitor suggests potential downstream effects on cGMP-mediated signaling pathways. These could include modulation of pathways involved in cell proliferation, differentiation, and survival. Further investigation into these effects is recommended for a comprehensive understanding of this compound's cellular impact.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cell Viability Assays
  • Symptom: Large standard deviations in cell viability readings (e.g., MTT, CellTiter-Glo®) between replicate wells treated with this compound.

  • Possible Causes & Solutions:

Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill them with sterile media or PBS to create a humidity barrier.
Inaccurate Pipetting Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
Cell Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and response to treatment.
Issue 2: Inconsistent Apoptosis Detection
  • Symptom: Fluctuating results in apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) across different experimental days.

  • Possible Causes & Solutions:

Cause Recommended Solution
Variable Cell Health Use cells from a consistent and low passage number. Ensure high cell viability (>95%) before starting the experiment.
Suboptimal Reagent Concentration Titrate the concentration of this compound to determine the optimal dose for your specific cell line and experimental conditions.
Incorrect Timing of Analysis Perform a time-course experiment to identify the optimal incubation time for detecting apoptosis after this compound treatment.
Reagent Degradation Aliquot and store this compound and other critical reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Signaling Pathways and Workflows

This compound Signaling Pathway This compound This compound PDE2A PDE2A This compound->PDE2A inhibits cGMP cGMP PDE2A->cGMP degrades PKG PKG cGMP->PKG activates Apoptosis Apoptosis PKG->Apoptosis induces Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Reagent Prep Reagent Prep This compound Treatment This compound Treatment Reagent Prep->this compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Assay Assay Incubation->Assay Data Collection Data Collection Assay->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Troubleshooting Flowchart Inconsistent Results Inconsistent Results Check Cell Health Check Cell Health Inconsistent Results->Check Cell Health Verify Reagents Verify Reagents Check Cell Health->Verify Reagents Cells Healthy Standardize Protocol Standardize Protocol Verify Reagents->Standardize Protocol Reagents OK Consistent Results Consistent Results Standardize Protocol->Consistent Results

References

Validation & Comparative

A Comparative Guide to PDE2A Inhibitors in Oncology Research: Bay 60-7550 vs. EHNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of two prominent phosphodiesterase 2A (PDE2A) inhibitors, Bay 60-7550 and EHNA, in the context of cancer research. This document provides a data-driven overview of their efficacy, selectivity, and the experimental protocols used for their evaluation.

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1] Its role in cancer progression has made it an attractive target for therapeutic intervention. By inhibiting PDE2A, intracellular levels of cAMP and cGMP can be elevated, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This can, in turn, influence various cellular processes, including proliferation, migration, and invasion of cancer cells.[1][2]

This guide focuses on a comparative analysis of two well-characterized PDE2A inhibitors: the potent and selective compound Bay 60-7550, and the dual adenosine deaminase and PDE2 inhibitor, EHNA. While the initially specified compound "CP 461" did not yield specific information as a PDE2A inhibitor in the public domain, this guide provides a thorough comparison of these two key research tools.

Performance Comparison of PDE2A Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of Bay 60-7550 and EHNA against PDE2A and their effects on various cancer cell lines.

Table 1: Inhibitor Selectivity and Potency

InhibitorTargetIC50 / KiSelectivityReference
Bay 60-7550 Human PDE2AIC50: 4.7 nM>50-fold vs. PDE1; >100-fold vs. PDE3, PDE4, PDE5, PDE7, PDE8, PDE9, PDE10, PDE11[3]
Bovine PDE2AIC50: 2.0 nM[3]
Ki: 3.8 nM[4]
EHNA PDE2IC50: 0.8 - 4 µMSelective for PDE2 over PDE1, PDE3, and PDE4 (IC50s > 100 µM)[5]
Adenosine Deaminase-Potent inhibitor

Table 2: Efficacy in Cancer Cell Lines

InhibitorCancer TypeCell LineEffectIC50Reference
Bay 60-7550 Not specifiedNot specified in detail in provided resultsInhibition of proliferation, migration, and invasionNot specified in detail in provided results[6]
EHNA Cervical CancerC33AReverses resistance to adenosine-induced cytotoxicity374 µM[7]
Cervical CancerCaSkiReverses resistance to adenosine-induced cytotoxicity273.6 µM[7]
Cervical CancerHeLaReverses resistance to adenosine-induced cytotoxicity252.2 µM[7]

Signaling Pathways and Experimental Workflows

The inhibition of PDE2A impacts downstream signaling pathways that are crucial in cancer biology. The following diagrams illustrate the PDE2A signaling cascade and a typical experimental workflow for evaluating PDE2A inhibitors.

PDE2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE2A PDE2A cAMP->PDE2A PKA PKA cAMP->PKA Activates cGMP->PDE2A Activates PKG PKG cGMP->PKG Activates AMP AMP PDE2A->AMP Hydrolyzes GMP GMP PDE2A->GMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Cell_Effects Modulation of Cell Proliferation, Migration, Invasion PKG->Cell_Effects Impacts CREB->Cell_Effects Regulates Gene Expression Inhibitor PDE2A Inhibitor (e.g., Bay 60-7550, EHNA) Inhibitor->PDE2A Inhibits

Caption: PDE2A Signaling Pathway in Cancer.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines culture Cell Culture start->culture treatment Treatment with PDE2A Inhibitors (Bay 60-7550, EHNA) culture->treatment viability Cell Viability Assay (MTT, MTS) treatment->viability migration Transwell Migration Assay treatment->migration invasion Transwell Invasion Assay treatment->invasion data_analysis Data Analysis: IC50 Calculation, Quantification of Migration/Invasion viability->data_analysis migration->data_analysis invasion->data_analysis results Comparative Efficacy Results data_analysis->results

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to evaluate the efficacy of PDE2A inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PDE2A inhibitor (e.g., Bay 60-7550 or EHNA) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well.[8][9]

  • Incubation: Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[8][9]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Transwell Migration and Invasion Assays

These assays assess the ability of cancer cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion), mimicking in vivo processes.[10][11]

Protocol Outline:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert membrane (typically 8 µm pores) with a layer of Matrigel or a similar basement membrane extract. For migration assays, no coating is necessary.[12]

  • Cell Seeding: Resuspend serum-starved cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. The PDE2A inhibitor can be added to either or both chambers, depending on the experimental design.[12]

  • Incubation: Incubate the plate for a duration that allows for cell migration or invasion (e.g., 12-48 hours).

  • Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated or non-invaded cells from the upper surface of the membrane using a cotton swab.[13]

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain them with a staining solution (e.g., crystal violet or DAPI).[12]

  • Quantification: Count the number of stained cells in several random fields of view under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group to determine the effect of the inhibitor.

Conclusion

This guide provides a comparative overview of the PDE2A inhibitors Bay 60-7550 and EHNA for cancer research. Bay 60-7550 stands out for its high potency and selectivity for PDE2A, making it a valuable tool for specifically interrogating the role of this enzyme in cancer biology. EHNA, while also inhibiting PDE2A, exhibits dual activity against adenosine deaminase, which should be considered when interpreting experimental results. The provided data and experimental protocols offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of PDE2A inhibition in oncology.

References

A Comparative Analysis of CP 461 and Colchicine on Tubulin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two tubulin-targeting agents, CP 461 and the well-established drug, colchicine. By examining their mechanisms of action, binding interactions, and effects on tubulin polymerization, this document aims to provide a clear, data-supported resource for researchers in oncology and cell biology.

Introduction

Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules and subsequent depolymerization are essential for mitotic spindle formation, making it a key target for anticancer drug development. Both this compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac, and colchicine, a natural product, exert their cytotoxic effects by disrupting microtubule dynamics. This guide will delve into a comparative analysis of their efficacy, supported by available experimental data.

Mechanism of Action

Both this compound and colchicine are classified as tubulin polymerization inhibitors. They function by binding to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in rapidly dividing cells.

Colchicine binds to the β-subunit of the αβ-tubulin heterodimer at a specific site, aptly named the colchicine-binding site.[1][2] This binding induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules.[1] The presence of these "poisoned" tubulin-colchicine complexes at the microtubule ends effectively caps them, leading to microtubule depolymerization.[1]

This compound (also known as OSI-461) is a metabolite of exisulind and has been shown to directly interact with tubulin to inhibit its polymerization.[3] Like colchicine, it is believed to exert its effects by binding to the colchicine-binding site on tubulin, thereby inducing microtubule depolymerization and arresting cells in the M-phase of the cell cycle.[3]

Comparative Efficacy

Data Presentation: Quantitative Analysis

ParameterThis compound (OSI-461)ColchicineReference
Target β-tubulin (Colchicine Binding Site)β-tubulin (Colchicine Binding Site)[1][3]
Cellular Growth Inhibition IC50 (SW480 human colon cancer cells) 2 µMNot directly comparable, cellular IC50s vary widely by cell line.[3]
In Vitro Tubulin Polymerization Inhibition IC50 Data not available in searched literature.0.44 µM - 10.6 µM (Varies with experimental conditions)[4]

Note: The IC50 values for colchicine can vary depending on the specific experimental conditions, such as tubulin concentration, buffer composition, and temperature.

While a direct in vitro IC50 for this compound on tubulin polymerization is not available in the reviewed literature, its potent cellular growth inhibition at a low micromolar concentration (2 µM) is directly attributed to its effect on microtubule depolymerization.[3] This suggests a significant inhibitory effect on tubulin function. Colchicine's in vitro IC50 for tubulin polymerization is also in the micromolar range, indicating that both compounds are effective inhibitors of this process.

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the rate and extent of microtubule formation by monitoring the increase in turbidity (light scattering) of a tubulin solution.

  • Materials:

    • Purified tubulin (>97% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • Guanosine triphosphate (GTP) solution (100 mM)

    • Test compounds (this compound, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

    • Temperature-controlled spectrophotometer with a 340 nm filter

  • Procedure:

    • On ice, prepare a tubulin solution at a final concentration of 0.4 mg/mL in GTB.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Add the test compound (this compound or colchicine) at the desired concentration. A vehicle control (e.g., DMSO) should also be prepared.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

    • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the inhibitor that reduces the rate of polymerization by 50%.

2. Competitive Binding Assay (Radiolabeled Ligand)

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to tubulin.

  • Materials:

    • Purified tubulin

    • Radiolabeled colchicine (e.g., [³H]colchicine)

    • Non-radiolabeled colchicine (for standard curve)

    • Test compound (this compound)

    • Binding Buffer: e.g., 10 mM phosphate buffer with 10 mM MgCl₂ (pH 7.0)

    • Glass fiber filters

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Incubate a fixed concentration of tubulin with a fixed concentration of [³H]colchicine in the binding buffer.

    • In separate reactions, add increasing concentrations of the unlabeled test compound (this compound) or unlabeled colchicine (for the standard curve).

    • Incubate the reactions at 37°C for a sufficient time to reach equilibrium (e.g., 1 hour).

    • Rapidly filter the reaction mixtures through glass fiber filters to separate protein-bound and free radioligand.

    • Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism

Signaling Pathway of Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Inhibited_Complex Tubulin-Inhibitor Complex Tubulin_Dimers->Inhibited_Complex Binding Microtubules->Tubulin_Dimers Depolymerization CP461 This compound CP461->Tubulin_Dimers Colchicine Colchicine Colchicine->Tubulin_Dimers Inhibited_Complex->Microtubules Inhibition of Polymerization

Caption: Mechanism of tubulin polymerization inhibition by this compound and colchicine.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Assay_Workflow Start Start Prepare_Tubulin Prepare Tubulin Solution (0.4 mg/mL in GTB + 1 mM GTP) Start->Prepare_Tubulin Add_Inhibitor Add Test Compound (this compound or Colchicine) Prepare_Tubulin->Add_Inhibitor Incubate Incubate at 37°C in Spectrophotometer Add_Inhibitor->Incubate Measure_Absorbance Measure Absorbance at 340 nm (Every minute for 60 min) Incubate->Measure_Absorbance Analyze_Data Analyze Polymerization Rate and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro turbidimetric tubulin polymerization assay.

Conclusion

Both this compound and colchicine are effective inhibitors of tubulin polymerization that target the colchicine-binding site on β-tubulin. While direct comparative quantitative data on their in vitro efficacy is limited for this compound, its potent cellular activity, which is mechanistically linked to microtubule disruption, places it in a comparable range of effectiveness to colchicine. The provided experimental protocols offer standardized methods for further comparative studies. The continued investigation of novel tubulin inhibitors like this compound is crucial for the development of new and more effective cancer chemotherapeutics.

References

Cross-Validation of Anti-Tumor Activity: A Comparative Analysis of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific anti-tumor agent designated "CP 461," which was under clinical investigation by Astellas Pharma in the early 2000s (NCT00060710, NCT00036075, NCT00035997), is scarce. Details regarding its mechanism of action, preclinical efficacy, and comparative performance in different tumor models are not available in published literature. Therefore, this guide provides a comparative framework using data from other distinctly identified anti-tumor compounds, LQB-461 and CP-506 , to illustrate the process of cross-validating anti-tumor activity in various models.

This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of these agents based on available experimental data.

Compound Overview and Mechanism of Action

A critical first step in cross-validation is understanding the distinct mechanisms by which therapeutic agents exert their anti-tumor effects. This knowledge informs the selection of appropriate tumor models and biomarkers for efficacy evaluation.

CompoundChemical ClassPrimary Mechanism of ActionTarget Indication (Based on Preclinical/Clinical Studies)
This compound (Astellas) Not publicly disclosedNot publicly disclosedAdvanced Melanoma, Prostate Cancer, Renal Cell Cancer[1][2][3]
LQB-461 Cinnamoylated benzaldehydeInduction of apoptosis via intrinsic and extrinsic pathways; Inhibition of autophagy.[4]Leukemia[4]
CP-506 Hypoxia-activated prodrugDNA alkylating agent that is selectively activated in hypoxic tumor environments.Broad range of solid tumors with hypoxic regions.

Comparative In Vitro Anti-Tumor Activity

In vitro assays are fundamental for establishing baseline potency and selectivity. The following table summarizes the activity of LQB-461 and CP-506 in representative cancer cell lines.

CompoundCell LineModel TypeKey AssayResult (IC50 / Effect)Citation
LQB-461 JurkatHuman T-cell leukemiaApoptosis AssayInduces caspase-3 activation and increases sub-G1 phase population.[4][4]
LQB-461 JurkatHuman T-cell leukemiaGene Expression (RT-PCR)Increased expression of CDKN1A and BAX genes.[4][4]
LQB-461 JurkatHuman T-cell leukemiaProtein Expression (Western Blot)Decreased expression of LC-3 (autophagy marker).[4][4]
CP-506 Various2D & 3D Cell CulturesCytotoxicity Assay (Hypoxic vs. Normoxic)Normoxic/anoxic IC50 ratios up to 203, demonstrating high hypoxia-selective cytotoxicity.

Cross-Validation in In Vivo Models

Demonstrating efficacy in living organisms is a crucial validation step. Different in vivo models are used to assess anti-tumor activity in a complex biological environment.

CompoundModel TypeCancer TypeKey FindingsCitation
CP-506 XenograftsWide range of solid tumorsSignificantly inhibited tumor growth and reduced the hypoxic fraction in tumors.
CP-506 Multivariate Regression AnalysisXenograftsBaseline tumor hypoxia and in vitro sensitivity to CP-506 were significantly correlated with treatment response.

Note: In vivo data for LQB-461 was not available in the searched literature.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental designs aids in the interpretation of comparative data.

Signaling Pathway of LQB-461 in Leukemia Cells

The following diagram illustrates the dual mechanism of LQB-461, which induces apoptosis through both intrinsic and extrinsic pathways while simultaneously inhibiting autophagy, a key resistance mechanism.

LQB_461_Pathway cluster_cell Jurkat Leukemia Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_autophagy Autophagy Inhibition LQB461 LQB-461 FasR Fas Receptor (Upregulated) LQB461->FasR Upregulates BAX BAX (Upregulated) LQB461->BAX Upregulates LC3 LC-3 (Downregulated) LQB461->LC3 Downregulates Caspase8 Caspase-8 FasR->Caspase8 Activates Caspase3 Caspase-3 (Activated) Caspase8->Caspase3 Mito Mitochondrion BAX->Mito Acts on CytoC Cytochrome c Mito->CytoC Releases CytoC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of LQB-461 inducing apoptosis and inhibiting autophagy.

Experimental Workflow for CP-506 Cross-Validation

This diagram outlines a typical workflow for evaluating a hypoxia-activated prodrug like CP-506 across different experimental models to validate its selective anti-tumor activity.

CP506_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis vitro_2d 2D Cell Culture (Normoxia vs. Hypoxia) ic50 Determine Hypoxia-Selective Cytotoxicity (IC50 Ratio) vitro_2d->ic50 vitro_3d 3D Spheroid Culture (Oxygen Gradient) vitro_3d->ic50 xenograft Establish Tumor Xenografts in Mice ic50->xenograft Proceed if selective hypoxia_measure Measure Baseline Tumor Hypoxia (e.g., Pimonidazole) xenograft->hypoxia_measure treatment Treat with CP-506 vs. Vehicle Control hypoxia_measure->treatment tumor_growth Monitor Tumor Volume and Body Weight treatment->tumor_growth ex_vivo Ex Vivo Analysis (IHC for Hypoxia, Apoptosis) tumor_growth->ex_vivo correlation Correlate In Vitro Sensitivity and Tumor Hypoxia with In Vivo Efficacy tumor_growth->correlation ex_vivo->correlation

Caption: Workflow for validating a hypoxia-activated anti-tumor agent.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for key experiments mentioned in this guide.

Protocol: Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of a compound on cancer cells under normoxic and hypoxic conditions.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., Jurkat, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., LQB-461, CP-506) for 48-72 hours.

    • Hypoxic Conditions (for CP-506): Place a parallel set of plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, balanced with N₂) immediately after adding the compound.

    • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: Western Blot for Protein Expression
  • Objective: To detect changes in the expression levels of key proteins (e.g., BAX, LC-3) following drug treatment.

  • Methodology:

    • Protein Extraction: Treat cells with the compound (e.g., LQB-461) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BAX, anti-LC-3) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Protocol: Tumor Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

  • Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., CP-506) or vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

    • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

    • Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. At the end of the study, tumors can be excised for further ex vivo analysis (e.g., immunohistochemistry, Western blot).

References

A Comparative Analysis of CP-461 and Other Sulindac Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive comparative guide on the sulindac analog CP-461 and other notable sulindac derivatives has been compiled to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource. This guide offers an objective look at the performance of these compounds, supported by experimental data, to aid in the advancement of cancer research.

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), and its analogs have garnered significant interest for their potential as anti-cancer agents. While sulindac itself is known to inhibit cyclooxygenase (COX) enzymes, many of its derivatives exert their anti-neoplastic effects through COX-independent mechanisms. This guide focuses on a comparative study of three such analogs: CP-461, Sulindac Sulfide Amide (SSA), and K-80003, highlighting their distinct mechanisms of action and anti-cancer properties.

Executive Summary

This comparative analysis reveals that while all three sulindac analogs demonstrate potent anti-cancer activity independent of COX inhibition, they operate through different signaling pathways. CP-461 and Sulindac Sulfide Amide (SSA) both function by inhibiting cyclic GMP phosphodiesterase (cGMP-PDE), leading to apoptosis in cancer cells. In contrast, K-80003 exerts its effects by binding to the retinoid X receptor-alpha (RXRα), which in turn inhibits AKT signaling.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and quantitative data for CP-461 and the selected sulindac analogs.

Table 1: Mechanism of Action and Key Molecular Targets

CompoundPrimary Mechanism of ActionKey Molecular Target(s)COX Inhibition
CP-461 Inhibition of cGMP phosphodiesterasecGMP-PDENo
Sulindac Sulfide Amide (SSA) Inhibition of cGMP phosphodiesterasecGMP-PDENo
K-80003 RXRα binding and inhibition of AKT signalingRetinoid X Receptor-alpha (RXRα)No
Sulindac Sulfide COX inhibition and cGMP phosphodiesterase inhibitionCOX-1, COX-2, cGMP-PDEYes

Table 2: Comparative Efficacy in Cancer Cell Lines

CompoundCell LineAssayIC50 / EC50Source
CP-461 Various human tumor cell linesApoptosis Induction1-2 µM[1]
Sulindac Sulfide Amide (SSA) Lung adenocarcinomaGrowth Inhibition2-5 µM[2]
Sulindac Sulfide Lung adenocarcinomaGrowth Inhibition44-52 µM[2]
Sulindac Sulfide Human breast tumor cellsGrowth Inhibition60-85 µM[3]
Sulindac Sulfide Human breast tumor cellscGMP PDE Inhibition~100 µM
K-80003 Not specified in available abstractsRXRα BindingNot available for anti-cancer activity

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

cluster_CP461_SSA CP-461 and SSA Pathway cluster_K80003 K-80003 Pathway CP461_SSA CP-461 or SSA PDE cGMP Phosphodiesterase CP461_SSA->PDE inhibits cGMP Increased cGMP PDE->cGMP degrades PKG Protein Kinase G (PKG) Activation cGMP->PKG Apoptosis Apoptosis PKG->Apoptosis K80003 K-80003 RXRalpha Retinoid X Receptor-alpha (RXRα) K80003->RXRalpha binds to AKT AKT Activation K80003->AKT inhibits PI3K_p85a PI3K (p85α subunit) RXRalpha->PI3K_p85a interacts with PI3K_p85a->AKT CellSurvival Cell Survival and Proliferation AKT->CellSurvival

Figure 1: Signaling pathways of CP-461/SSA and K-80003.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_data_analysis Data Analysis start Cancer Cell Lines treatment Treatment with Sulindac Analogs start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis enzyme Enzyme Inhibition Assay (cGMP-PDE / RXRα Binding) treatment->enzyme ic50 IC50/EC50 Determination viability->ic50 apoptosis->ic50 enzyme->ic50 pathway Signaling Pathway Elucidation ic50->pathway

Figure 2: General experimental workflow for comparing sulindac analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the sulindac analog that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sulindac analogs (e.g., 0.1, 1, 10, 50, 100, 200 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

cGMP Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the ability of the sulindac analogs to inhibit the activity of cGMP-PDE.

Protocol:

  • Lysate Preparation: Prepare cell lysates from the cancer cell line of interest.

  • Reaction Mixture: In a microplate, combine the cell lysate, a known concentration of cGMP (substrate), and varying concentrations of the sulindac analog.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Quantification of cGMP: The amount of remaining cGMP can be quantified using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the analog and determine the IC50 value.

Retinoid X Receptor-alpha (RXRα) Competitive Binding Assay

Objective: To determine the affinity of K-80003 for the RXRα receptor.

Protocol:

  • Receptor Preparation: Use purified recombinant human RXRα protein.

  • Radioligand: Use a radiolabeled RXRα ligand, such as [³H]9-cis-retinoic acid.

  • Competition Assay: In a multi-well plate, incubate a fixed concentration of the radioligand and the RXRα protein with increasing concentrations of the unlabeled competitor (K-80003).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a technique such as filtration through a glass fiber filter.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Conclusion

The sulindac analogs CP-461, SSA, and K-80003 represent a promising class of anti-cancer agents that operate through COX-independent mechanisms. CP-461 and SSA demonstrate potent pro-apoptotic effects by targeting the cGMP-PDE pathway, with SSA showing higher potency in some cancer cell lines compared to the parent compound's active metabolite, sulindac sulfide. K-80003 introduces an alternative mechanism by targeting the RXRα receptor. This comparative guide provides a foundational resource for researchers to understand the distinct properties of these compounds and to design future studies aimed at developing more effective and targeted cancer therapies. Further head-to-head comparative studies in a wider range of cancer models are warranted to fully elucidate their therapeutic potential.

References

Independent Verification of Mavacamten's (CP 461) Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mavacamten (formerly known as MYK-461 or CP 461) and its primary alternative, Aficamten. Both novel therapies are designed to address the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by targeting the cardiac sarcomere. This document summarizes their mechanisms of action, presents comparative quantitative data from key studies, and provides detailed experimental protocols for the independent verification of their effects.

Distinct Allosteric Inhibition of Cardiac Myosin

Mavacamten and Aficamten are both selective, allosteric, and reversible inhibitors of cardiac myosin ATPase.[1] They modulate the chemomechanical cycle of myosin, the molecular motor responsible for muscle contraction.[2] However, they achieve this through distinct mechanisms by binding to different allosteric sites on the myosin heavy chain.[3][4]

Mavacamten binds to the catalytic domain of cardiac myosin, which promotes a closed, energy-sparing "super-relaxed" state.[1][4] This action reduces the number of available myosin heads that can bind to actin, thereby decreasing the formation of force-producing cross-bridges.[1][4] The primary mechanism involves inhibiting the rate-limiting step of phosphate release from the myosin-ADP-Pi complex.[2]

Aficamten , on the other hand, binds to a different allosteric site.[3][4] This binding also slows the rate of phosphate release, which in turn reduces the number of actin-myosin cross-bridges.[3] While both drugs ultimately decrease the hypercontractility characteristic of HCM, their different binding sites and potential nuances in their effects on the myosin cycle are of significant interest for therapeutic development.[3]

Comparative Efficacy and Safety Profile

Clinical trials have demonstrated the efficacy of both Mavacamten and Aficamten in improving key clinical markers in patients with obstructive hypertrophic cardiomyopathy (oHCM). The following tables summarize quantitative data from notable studies.

Parameter Mavacamten Aficamten Placebo Study/Source
Change in Post-Exercise LVOT Gradient (mmHg) -44.9-50.8-Network Meta-Analysis[5]
Change in Peak Oxygen Consumption (pVO₂) (mL/kg/min) Significant ImprovementSignificant Improvement-Network Meta-Analysis[5]
Reduction in Resting LVOT Gradient (mmHg) --32.6 (at 12 weeks)-REDWOOD-HCM OLE[6]
Reduction in Valsalva LVOT Gradient (mmHg) --42.7 (at 12 weeks)-REDWOOD-HCM OLE[6]
Incidence of LVEF <50% Numerically higher than Aficamten (not statistically significant)Lower than Mavacamten (not statistically significant)-Network Meta-Analysis[5]

Table 1: Comparative Clinical Efficacy of Mavacamten and Aficamten in oHCM. LVOT: Left Ventricular Outflow Tract; LVEF: Left Ventricular Ejection Fraction. Data is derived from a network meta-analysis and a long-term extension study, highlighting the similar but distinct clinical profiles of the two drugs.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and a typical experimental workflow for assessing these compounds, the following diagrams have been generated using the DOT language.

Myosin_Cycle_Inhibition cluster_Mavacamten Mavacamten Mechanism cluster_Aficamten Aficamten Mechanism cluster_Myosin_Cycle Cardiac Myosin Chemomechanical Cycle Mavacamten Mavacamten Myosin_SRX Myosin in Super-Relaxed State (SRX) Mavacamten->Myosin_SRX Stabilizes Myosin_ADP_Pi Myosin-ADP-Pi Aficamten Aficamten Phosphate_Release Phosphate Release Aficamten->Phosphate_Release Slows Acto_Myosin_ADP Acto-Myosin-ADP Myosin_ATP Myosin-ATP Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Myosin_ADP_Pi->Myosin_SRX Shifts equilibrium towards SRX Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP_Pi->Phosphate_Release Rate-limiting step Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release & Power Stroke Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding & Actin Dissociation

Figure 1: Comparative Mechanism of Action of Mavacamten and Aficamten on the Cardiac Myosin Cycle.

Experimental_Workflow cluster_Protein_Prep Protein Preparation cluster_Assays In Vitro Assays cluster_Data_Analysis Data Analysis Myosin_Isolation Isolate Cardiac Myosin ATPase_Assay Myosin ATPase Assay Myosin_Isolation->ATPase_Assay Motility_Assay In Vitro Motility Assay Myosin_Isolation->Motility_Assay Actin_Purification Purify Actin Actin_Purification->ATPase_Assay Actin_Purification->Motility_Assay ATPase_Kinetics Determine ATPase Kinetics (Km, Vmax) ATPase_Assay->ATPase_Kinetics Sliding_Velocity Measure Actin Sliding Velocity Motility_Assay->Sliding_Velocity Dose_Response Generate Dose-Response Curves (IC50) ATPase_Kinetics->Dose_Response Sliding_Velocity->Dose_Response

Figure 2: General Experimental Workflow for In Vitro Characterization of Myosin Inhibitors.

Experimental Protocols

Cardiac Myosin ATPase Activity Assay

This protocol is adapted from standard methods for measuring the ATPase activity of myosin.

1. Reagents and Buffers:

  • Assay Buffer: 15 mM HEPES (pH 7.5), 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl.

  • ATP Stock Solution: 10 mM ATP in water, with a known concentration of [γ-³²P]ATP.

  • Stop Solution: 0.5 M HCl.

  • Phosphate Molybdate Solution: 1.25% ammonium molybdate in 2.5 N H₂SO₄.

  • Reducing Agent: 10% (w/v) ascorbic acid.

  • Purified Cardiac Myosin: Dialyzed against the assay buffer.

  • Test Compounds: Mavacamten and Aficamten dissolved in DMSO.

2. Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, the test compound at various concentrations (or DMSO for control), and purified cardiac myosin.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP stock solution to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • To determine the amount of inorganic phosphate (Pi) released, add the phosphate molybdate solution followed by the reducing agent to form a colored complex.

  • Measure the absorbance at 660 nm after color development.

  • Alternatively, for radiolabeled assays, separate the unreacted [γ-³²P]ATP from the released ³²Pi using a charcoal precipitation method and quantify the radioactivity of the supernatant using a scintillation counter.

  • Calculate the specific activity of the myosin ATPase and determine the IC₅₀ values for each compound.

In Vitro Motility Assay

This assay measures the velocity of fluorescently labeled actin filaments moving over a surface coated with myosin.

1. Reagents and Buffers:

  • Myosin Buffer: 0.5 M KCl, 25 mM imidazole (pH 7.4), 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

  • Actin Buffer: 25 mM KCl, 25 mM imidazole (pH 7.4), 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

  • Assay Buffer: Actin buffer supplemented with an ATP regeneration system (e.g., phosphocreatine and creatine kinase) and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).

  • Fluorescently Labeled Actin: Actin labeled with a fluorophore (e.g., rhodamine-phalloidin).

  • Purified Cardiac Myosin.

  • ATP Solution: 100 mM ATP in water.

  • Test Compounds: Mavacamten and Aficamten dissolved in DMSO.

2. Procedure:

  • Prepare a flow cell by coating a glass coverslip with a nitrocellulose film.

  • Apply a solution of purified cardiac myosin to the flow cell and allow it to adhere to the surface.

  • Block any remaining non-specific binding sites with bovine serum albumin (BSA).

  • Introduce the fluorescently labeled actin filaments into the flow cell.

  • Initiate motility by adding the assay buffer containing ATP and the test compound at various concentrations (or DMSO for control).

  • Observe and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Analyze the recorded videos using tracking software to determine the average sliding velocity of the actin filaments.

  • Generate dose-response curves by plotting the sliding velocity as a function of the compound concentration to determine the IC₅₀ values.

References

Investigational Agent CP-461: An Indirect Head-to-Head Comparison with Standard Chemotherapy in Advanced Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This report provides a comprehensive, indirect head-to-head comparison of the investigational agent CP-461 (also known as OSI-461) with the standard-of-care chemotherapy regimens used in the early 2000s for advanced melanoma, chronic lymphocytic leukemia (CLL), renal cell carcinoma (RCC), and hormone-refractory prostate cancer (HRPC). Due to the absence of direct comparative clinical trials, this analysis juxtaposes data from single-arm Phase II studies of CP-461 with historical data from pivotal trials of standard chemotherapy agents.

CP-461 is a novel, orally administered small molecule that functions as a selective apoptotic antineoplastic drug. Its mechanism of action involves the inhibition of cyclic GMP (cGMP)-specific phosphodiesterases, leading to an accumulation of intracellular cGMP, activation of protein kinase G (PKG), and subsequent induction of apoptosis in cancer cells. This targeted approach offers a distinct mechanism from the cytotoxic effects of traditional chemotherapy.

Mechanism of Action: CP-461 Signaling Pathway

The pro-apoptotic effect of CP-461 is initiated by its inhibition of cGMP-specific phosphodiesterase (PDE). This leads to an increase in intracellular cGMP levels, which in turn activates Protein Kinase G (PKG). Activated PKG is believed to trigger a downstream signaling cascade that culminates in apoptosis, or programmed cell death.

CP_461 CP-461 PDE cGMP-specific Phosphodiesterase (PDE) CP_461->PDE Inhibits cGMP Cyclic GMP (cGMP) PDE->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis Induces

Caption: CP-461 induced apoptosis signaling pathway.

Clinical Efficacy and Safety: An Indirect Comparison

The following sections detail the available clinical trial data for CP-461 in various advanced cancers and compare it with the efficacy and safety of the standard chemotherapy regimens of that era.

Advanced Melanoma

A Phase II clinical trial (NCT00060710) evaluated the efficacy and safety of CP-461 in patients with advanced or metastatic malignant melanoma.

Table 1: CP-461 vs. Dacarbazine in Advanced Melanoma

EndpointCP-461 (OSI-461) (NCT00060710)Dacarbazine (DTIC) (Historical Data)
Efficacy
Overall Response Rate (ORR)Data not published in detail~10-20%
Median Overall Survival (OS)Data not published in detail~6-9 months
Safety (Common Adverse Events)
Data not published in detailNausea, vomiting, myelosuppression

Experimental Protocol: CP-461 in Advanced Melanoma (NCT00060710)

  • Study Design: A single-arm, open-label Phase II study.

  • Patient Population: Patients with histologically confirmed advanced or metastatic malignant melanoma who may have received up to two prior systemic chemotherapy regimens.

  • Intervention: CP-461 administered orally twice daily.

  • Primary Outcome Measures: To determine the efficacy of CP-461.

  • Secondary Outcome Measures: To evaluate the safety profile of CP-461.

Patient_Population Patients with Advanced or Metastatic Melanoma Intervention Oral CP-461 (Twice Daily) Patient_Population->Intervention Primary_Endpoint Efficacy Assessment Intervention->Primary_Endpoint Secondary_Endpoint Safety Evaluation Intervention->Secondary_Endpoint

Caption: Workflow for Phase II trial of CP-461 in Melanoma.
Chronic Lymphocytic Leukemia (CLL)

CP-461 was investigated in patients with CLL in a Phase II pilot study (NCT00073489).

Table 2: CP-461 vs. Fludarabine-Based Regimens in CLL

EndpointCP-461 (OSI-461) (NCT00073489)Fludarabine + Cyclophosphamide (FC) (Historical Data)
Efficacy
Overall Response Rate (ORR)Data not published in detail~70-90%
Complete Response (CR)Data not published in detail~20-40%
Safety (Common Adverse Events)
Data not published in detailMyelosuppression, infections, nausea

Experimental Protocol: CP-461 in CLL (NCT00073489)

  • Study Design: A single-arm, open-label pilot study.

  • Patient Population: Previously untreated patients with a diagnosis of CLL.

  • Intervention: CP-461 administered orally twice daily.

  • Primary Outcome Measures: To determine the activity of CP-461.

  • Secondary Outcome Measures: To evaluate the safety profile of CP-461.

Renal Cell Carcinoma (RCC)

A Phase II study (NCT00036036) was conducted to assess CP-461 in patients with advanced renal cell cancer.

Table 3: CP-461 vs. Immunotherapy in RCC

EndpointCP-461 (OSI-461) (NCT00036036)Interleukin-2 (IL-2) / Interferon-α (IFN-α) (Historical Data)
Efficacy
Overall Response Rate (ORR)Data not published in detail~10-20%
Safety (Common Adverse Events)
Data not published in detailFlu-like symptoms, fatigue, capillary leak syndrome (IL-2)

Experimental Protocol: CP-461 in RCC (NCT00036036)

  • Study Design: A single-arm, open-label Phase II study.

  • Patient Population: Patients with locally advanced or metastatic renal cell cancer with no more than one prior systemic therapy.

  • Intervention: CP-461 administered orally twice daily.

  • Primary Outcome Measures: To determine the efficacy of CP-461.

  • Secondary Outcome Measures: To evaluate the safety profile of CP-461.

Hormone-Refractory Prostate Cancer (HRPC)

CP-461 was evaluated in a Phase II study (NCT00036075) for the treatment of advanced prostate cancer.

Table 4: CP-461 vs. Docetaxel in HRPC

EndpointCP-461 (OSI-461) (NCT00036075)Docetaxel-based Chemotherapy (Historical Data)
Efficacy
PSA Response (>50% decline)Data not published in detail~45-50%
Median Overall Survival (OS)Data not published in detail~18-19 months
Safety (Common Adverse Events)
Data not published in detailNeutropenia, fatigue, nausea, alopecia

Experimental Protocol: CP-461 in HRPC (NCT00036075)

  • Study Design: A single-arm, open-label Phase II study.

  • Patient Population: Patients with histologically confirmed adenocarcinoma of the prostate (Stage D1 or D2) who have failed androgen ablation therapy.

  • Intervention: CP-461 administered orally.

  • Primary Outcome Measures: To investigate the safety and efficacy of CP-461.

Summary and Conclusion

The clinical development of CP-461 (OSI-461) in the early 2000s explored its potential as a novel pro-apoptotic agent across a range of advanced solid and hematological malignancies. While the mechanism of action, involving the inhibition of cGMP-specific phosphodiesterase, represented a promising targeted approach, the publicly available clinical trial data is limited. The Phase II studies for advanced melanoma, CLL, RCC, and HRPC were designed as single-arm trials, precluding a direct, randomized comparison with the standard chemotherapy regimens of that era.

Unfortunately, the detailed results of these Phase II trials, including key efficacy endpoints such as response rates and survival, have not been widely published in peer-reviewed literature. This lack of data makes a definitive quantitative comparison with standard chemotherapy challenging. The development of CP-461 for these indications appears to have been discontinued, and the reasons for this have not been made public. Therefore, while the preclinical rationale for CP-461 was sound, its clinical benefit in comparison to established chemotherapies remains unproven. Further research and data transparency would be required to fully assess the therapeutic potential of this agent.

Assessing PDE2A Inhibitor Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative assessment of the specificity of inhibitors targeting phosphodiesterase 2A (PDE2A), a dual-specificity enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1]. Precise and selective inhibition of PDE2A is crucial for elucidating its physiological roles and for the development of targeted therapeutics. While the initial query focused on a compound designated as "CP 461," an extensive search of scientific literature and databases did not yield any public information for a molecule with this identifier. Therefore, this guide will focus on two well-characterized and widely used PDE2A inhibitors: BAY 60-7550 and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) . We will objectively compare their performance with other alternatives and provide supporting experimental data for researchers, scientists, and drug development professionals.

Data Presentation: Inhibitor Specificity Profile

The following table summarizes the inhibitory potency (IC50/Ki values) of BAY 60-7550 and EHNA against PDE2A and other PDE families. This quantitative data is essential for evaluating the selectivity of these compounds.

InhibitorTargetIC50 / KiSelectivity vs. Other PDEsReference
BAY 60-7550 PDE2A (human)IC50: 4.7 nM>50-fold vs. PDE1; >100-fold vs. PDE5; >200-fold vs. other PDEs[2]
PDE2 (bovine)Ki: 3.8 nM[3]
PDE1CIC50: ~250 nM[2]
PDE5AIC50: ~500 nM[2]
EHNA PDE2 (cGMP-stimulated)IC50: ~4 µMAlso a potent adenosine deaminase inhibitor (Ki = 10 nM)[4]
PDE2 (basal)IC50: 38 µM[4]

Experimental Protocols

A standardized protocol is critical for the accurate determination of inhibitor potency and selectivity. Below is a detailed methodology for a typical in vitro enzyme inhibition assay to determine the IC50 value of a test compound against a specific phosphodiesterase.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a specific PDE isozyme by 50% (IC50).

Materials and Reagents:

  • Purified recombinant PDE enzyme

  • Substrate: cAMP or cGMP

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Cofactors (if required by the enzyme)

  • Detection reagents (e.g., components for a coupled enzyme assay)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor stock solution to cover a wide concentration range.

    • Prepare the assay buffer and ensure it is at the optimal pH for the enzyme.

    • Prepare a solution of the PDE enzyme at a concentration that provides a linear reaction rate over the desired time course.

    • Prepare the substrate solution (cAMP or cGMP) at a concentration at or below its Michaelis constant (Km) for the enzyme[5].

  • Assay Procedure:

    • Add a small volume of each inhibitor dilution to the wells of a 96-well plate. Include control wells with solvent only (for 100% activity) and wells without the enzyme (for background).

    • Add the diluted enzyme solution to all wells except the background controls and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, which is proportional to the amount of product formed. The method of detection can vary, for example, a coupled enzyme system where the hydrolysis of cAMP to AMP leads to the oxidation of NADH, which can be monitored spectroscopically[6].

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the rates relative to the control (100% activity) and background (0% activity) wells.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve[7].

Mandatory Visualizations

Signaling Pathway of PDE2A

The following diagram illustrates the central role of PDE2A in modulating intracellular levels of cAMP and cGMP. PDE2A is a unique dual-substrate enzyme that is allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. This creates a crosstalk mechanism between the two cyclic nucleotide signaling pathways[1][4].

PDE2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC PDE2A PDE2A cAMP->PDE2A PKA Protein Kinase A (PKA) cAMP->PKA Activates GTP GTP GTP->GC cGMP->PDE2A cGMP->PDE2A Allosterically Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE2A->AMP Hydrolyzes GMP 5'-GMP PDE2A->GMP Hydrolyzes Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream

Caption: PDE2A signaling pathway illustrating the hydrolysis of cAMP and cGMP.

Experimental Workflow for Assessing Inhibitor Specificity

This diagram outlines the logical flow of experiments to characterize the specificity of a potential PDE inhibitor. The process begins with a primary screen against the target PDE, followed by secondary screens against other PDE families to determine the selectivity profile.

Inhibitor_Specificity_Workflow start Start: Synthesize or Acquire Test Compound primary_screen Primary Screen: IC50 Determination for PDE2A start->primary_screen decision_active Potent Inhibitor? (e.g., IC50 < 1µM) primary_screen->decision_active secondary_screen Secondary Screen: Determine IC50 values against a panel of other PDE families (PDE1, PDE3, PDE4, PDE5, etc.) decision_active->secondary_screen  Yes stop_inactive Stop: Compound is inactive or has low potency decision_active->stop_inactive No data_analysis Data Analysis: Calculate Selectivity Ratios (IC50_PDE_X / IC50_PDE2A) secondary_screen->data_analysis conclusion Conclusion: Classify Compound Specificity (Selective, Broad-Spectrum, etc.) data_analysis->conclusion stop_nonselective Characterized as Non-Selective Inhibitor data_analysis->stop_nonselective If low selectivity

References

A Comparative Guide to Cardiac Myosin Inhibitors: Mavacamten (CP 461) and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mavacamten (formerly known as MYK-461 or CP 461), a first-in-class cardiac myosin inhibitor, with its leading alternative, Aficamten. The information presented is collated from published research to aid in the understanding and evaluation of these compounds for research and drug development purposes.

Introduction

Hypertrophic cardiomyopathy (HCM) is a genetic heart muscle disorder often characterized by hypercontractility of the sarcomere, the fundamental contractile unit of muscle cells.[1][2] This hypercontractility is a key target for novel therapeutic interventions. Mavacamten and Aficamten are at the forefront of a new class of drugs known as cardiac myosin inhibitors, which directly target the molecular motor responsible for heart muscle contraction.[3] These agents aim to normalize cardiac contractility, thereby addressing the underlying pathophysiology of HCM.[4][5]

Mechanism of Action: A Tale of Two Inhibitors

While both Mavacamten and Aficamten inhibit the function of cardiac myosin, they do so through distinct allosteric mechanisms.

Mavacamten primarily acts by stabilizing the "super-relaxed" (SRX) state of the myosin head.[6] In this state, the myosin head is sequestered and unable to interact with actin, leading to a reduction in the number of available force-producing cross-bridges.[5] This ultimately decreases the overall contractility of the cardiac muscle.

Aficamten , on the other hand, binds to a different allosteric site on the myosin head and predominantly works by slowing the rate of phosphate release from the myosin-ADP-Pi complex.[1] This step is crucial for the transition to a strongly bound, force-generating state. By slowing this transition, Aficamten reduces the duty ratio of the myosin motor, leading to a decrease in contractility.[7]

Below is a diagram illustrating the cardiac myosin chemomechanical cycle and the points of intervention for Mavacamten and Aficamten.

MyosinCycle cluster_cycle Cardiac Myosin Chemomechanical Cycle cluster_inhibition Inhibitor Mechanism of Action Myosin_ATP Myosin·ATP Myosin_ADP_Pi Myosin·ADP·Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin·ADP·Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin·ADP ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding (Detachment) Mavacamten Mavacamten SRX Super-Relaxed State (SRX) Mavacamten->SRX Stabilizes Aficamten Aficamten Aficamten->ActoMyosin_ADP_Pi Slows Pi Release SRX->Myosin_ATP Inhibits entry into cycle

Cardiac Myosin Cycle and Inhibitor Action

Quantitative Performance Comparison

The following tables summarize key quantitative data from preclinical and clinical studies comparing Mavacamten and Aficamten.

Table 1: Preclinical Efficacy
ParameterMavacamten (MYK-461)Aficamten (CK-274)Reference
Myofibril ATPase IC50 0.3 - 0.5 µM~0.1 µM[8]
Cardiac Myofibril IC50 0.6 µM1.26 µMA recent review article provides these differing values, highlighting the variability in experimental conditions.[1]

Note: IC50 values can vary depending on the specific experimental conditions and the source of the proteins.

Table 2: Clinical Efficacy in Obstructive HCM (Phase 3 Trial Data)
ParameterMavacamten (EXPLORER-HCM)Aficamten (SEQUOIA-HCM)Reference
Change in LVOT Gradient (Valsalva) -47 mmHg (vs. -10 mmHg with placebo)-48.2 mmHg (vs. -1.9 mmHg with placebo)[1][9]
Change in Peak VO2 +1.4 mL/kg/min (vs. -0.2 mL/kg/min with placebo)+1.8 mL/kg/min (vs. +0.1 mL/kg/min with placebo)[1][9]
≥1 NYHA Class Improvement 65% (vs. 31% with placebo)65% (vs. 31% with placebo)[1][9]
Table 3: Safety Profile - Key Adverse Events
Adverse EventMavacamtenAficamtenReference
LVEF <50% (leading to treatment interruption) Higher incidence reported in some comparative reviewsLower incidence reported in some comparative reviews[9][10]
Atrial Fibrillation Higher rates reported in some comparative reviewsLower rates reported in some comparative reviews[9][10]
Heart Failure Higher rates reported in some comparative reviewsLower rates reported in some comparative reviews[9][10]

Note: Direct head-to-head clinical trial data is limited, and cross-trial comparisons should be interpreted with caution due to potential differences in study design and patient populations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are outlines of key experimental protocols used to characterize cardiac myosin inhibitors.

Cardiac Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.

Objective: To determine the concentration-dependent effect of an inhibitor on the actin-activated ATPase activity of cardiac myosin.

Methodology:

  • Protein Preparation: Purified human β-cardiac myosin S1 fragment and actin are prepared and quantified.

  • Reaction Mixture: A reaction buffer is prepared containing imidazole, KCl, MgCl2, and DTT.

  • Inhibitor Preparation: The inhibitor (e.g., Mavacamten) is serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Setup: In a microplate, the reaction buffer, actin, and myosin are added to each well. The inhibitor at various concentrations is then added.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement: The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (Pi) over time. This is often done using a malachite green-based colorimetric assay that detects free phosphate.

  • Data Analysis: The ATPase activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor (DMSO control). The data are then fitted to a dose-response curve to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface.

Objective: To measure the effect of an inhibitor on the velocity of actin filament movement driven by cardiac myosin.

Methodology:

  • Flow Cell Preparation: A flow cell is constructed using a microscope slide and coverslip. The surface of the coverslip is coated with nitrocellulose.

  • Myosin Coating: A solution of cardiac heavy meromyosin (HMM) is introduced into the flow cell and allowed to adhere to the nitrocellulose-coated surface.

  • Blocking: The surface is then blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Actin Introduction: Fluorescently labeled (e.g., with rhodamine-phalloidin) actin filaments are introduced into the flow cell.

  • Motility Initiation: A motility buffer containing ATP and an oxygen-scavenging system (to reduce photobleaching) is introduced. The inhibitor at a specific concentration is included in this buffer.

  • Data Acquisition: The movement of the actin filaments is observed using a fluorescence microscope and recorded as a time-lapse video.

  • Data Analysis: The velocity of individual actin filaments is tracked and quantified using specialized software. The average velocity in the presence of the inhibitor is compared to the control (DMSO).

Visualizing the Research Workflow

The development and evaluation of cardiac myosin inhibitors follow a structured preclinical research workflow.

PreclinicalWorkflow cluster_workflow Preclinical Research Workflow for Cardiac Myosin Inhibitors cluster_invitro In Vitro Assays Target_ID Target Identification (Cardiac Myosin Hyperactivity in HCM) Compound_Screening High-Throughput Screening (Biochemical Assays) Target_ID->Compound_Screening In_Vitro_Assays In Vitro Characterization Compound_Screening->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Cardiomyocytes) In_Vitro_Assays->Cell_Based_Assays Animal_Models In Vivo Efficacy & Safety (HCM Animal Models) Cell_Based_Assays->Animal_Models IND Investigational New Drug (IND) Enabling Studies Animal_Models->IND ATPase_Assay ATPase Assays Motility_Assay In Vitro Motility Binding_Assays Binding Affinity

Preclinical Research Workflow

Conclusion

Mavacamten and Aficamten represent a significant advancement in the targeted therapy of hypertrophic cardiomyopathy by directly modulating the activity of cardiac myosin. While both have demonstrated clinical efficacy in reducing left ventricular outflow tract obstruction and improving symptoms, they possess distinct mechanisms of action and may have different safety profiles. The choice of which inhibitor to investigate or develop further will depend on the specific research or therapeutic goals. The experimental protocols and research workflow outlined in this guide provide a framework for the continued investigation and development of this promising class of therapeutic agents.

References

Safety Operating Guide

Proper Disposal Procedures for CP 461: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of CP 461, a pro-apoptotic sulindac analog and cyclic GMP phosphodiesterase inhibitor. Given the bioactive nature of this compound, it is imperative to handle its disposal with the utmost care to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a research setting.

Disclaimer: While this guide provides a comprehensive overview, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols and the compound's Safety Data Sheet (SDS), if available, before handling or disposing of this compound. In the absence of a specific SDS, this compound should be treated as a hazardous substance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the potential hazards associated with this compound. As a bioactive small molecule, it should be handled with caution.

Personal Protective Equipment (PPE):

A summary of required PPE for handling this compound waste is provided in the table below.

PPE ItemSpecification
Gloves Nitrile gloves (double-gloving recommended)
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat, fully buttoned
Footwear Closed-toe shoes

Engineering Controls:

All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[1][2][3]

Waste Streams for this compound:

Waste TypeDescriptionContainer Type
Solid Waste Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, wipes).Lined, puncture-resistant container clearly labeled as "Hazardous Chemical Waste".[4]
Liquid Waste (Non-halogenated) Solutions of this compound in non-halogenated solvents (e.g., DMSO, ethanol).Sturdy, leak-proof container (e.g., plastic-coated glass or polyethylene).[1][4]
Liquid Waste (Aqueous) Aqueous solutions containing this compound.Sturdy, leak-proof container (e.g., plastic-coated glass or polyethylene).
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant sharps container clearly labeled as "Chemically Contaminated Sharps".[5]
Empty Containers Original vials or containers of this compound that are now empty. The first rinse of the container must be collected as hazardous waste.[1]After proper rinsing, deface the label and dispose of according to institutional guidelines.[1]

Labeling:

All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][6] The label should include:

  • The full chemical name: "this compound"

  • The CAS number: "227619-96-7"

  • An accurate estimation of the concentration and volume.

  • The date of accumulation.

  • The name of the principal investigator and laboratory location.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Experimental Protocol for Waste Disposal:

  • Preparation:

    • Designate a specific satellite accumulation area (SAA) within the laboratory for this compound waste.[2] This area should be under the control of laboratory personnel and near the point of waste generation.

    • Ensure all necessary PPE is worn before handling the compound or its waste.

    • Prepare and label the appropriate waste containers as described in Section II.

  • Waste Collection:

    • Solid Waste: Carefully place all solid materials contaminated with this compound into the designated solid waste container. Avoid generating dust.

    • Liquid Waste: Using a funnel, carefully pour liquid waste into the appropriate liquid waste container. Do not mix incompatible waste streams.[1] Keep the container closed except when adding waste.

    • Sharps Waste: Immediately place any contaminated sharps into the designated sharps container.

  • Container Management:

    • Do not overfill waste containers; fill to no more than 75-80% capacity.

    • Keep all waste containers securely sealed when not in use.

    • Store liquid waste containers in secondary containment to prevent spills.[1][2]

  • Request for Pickup:

    • Once a waste container is full, or if waste is being stored for an extended period, contact your institution's EHS department to schedule a waste pickup.[1]

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Decontamination of Glassware:

Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.

  • Rinse the glassware with a suitable solvent (such as ethanol or acetone) in which this compound is soluble.

  • Collect the initial rinsate as hazardous liquid waste.

  • Subsequent rinses with detergent and water can be performed. The first aqueous rinse should also be collected as hazardous waste.[1]

IV. Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from work with this compound.

start Waste Generation (this compound) is_sharp Is the waste a contaminated sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Chemically Contaminated Sharps Container is_sharp->sharps_container Yes is_container Is it an empty original container? is_liquid->is_container No liquid_container Collect in Labeled Liquid Waste Container (Non-Halogenated or Aqueous) is_liquid->liquid_container Yes is_solid Solid Waste solid_container Collect in Labeled Solid Waste Container is_solid->solid_container is_container->is_solid No rinse_container Triple rinse container. Collect first rinsate as hazardous liquid waste. is_container->rinse_container Yes store_waste Store waste in designated Satellite Accumulation Area (SAA) with secondary containment. sharps_container->store_waste liquid_container->store_waste solid_container->store_waste rinse_container->liquid_container dispose_rinsed_container Deface label and dispose of rinsed container per institutional guidelines. end Waste Disposed by EHS dispose_rinsed_container->end full_container Is container full? store_waste->full_container full_container->store_waste No contact_ehs Contact EHS for waste pickup. full_container->contact_ehs Yes contact_ehs->end

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Personal protective equipment for handling CP 461

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the handling of "CP 461" cannot be provided as this identifier does not correspond to a clearly defined chemical substance in publicly available databases.

Extensive searches for "this compound" in chemical and safety databases have not yielded a definitive identification of a specific chemical agent. The identifier is most prominently associated with industrial electronic components, specifically processor modules manufactured by Yokogawa. It is crucial to verify the correct name or designation of the substance to ensure the safety of all personnel.

Without a specific chemical identity, it is impossible to provide accurate information on the necessary personal protective equipment (PPE), handling procedures, and disposal plans. The hazards associated with a substance are unique to its chemical properties, and therefore, generic guidance is insufficient and could be dangerous.

For the safety of all researchers, scientists, and drug development professionals, it is imperative to:

  • Confirm the Chemical Identity: Double-check the name of the substance. It is possible that "this compound" is an internal product code, a shorthand notation, or a typographical error.

  • Locate the Safety Data Sheet (SDS): The manufacturer or supplier of any chemical is required to provide an SDS. This document contains detailed information about the chemical's hazards, safe handling practices, required personal protective equipment, and emergency procedures.

  • Consult with your institution's Environmental Health and Safety (EHS) department: Your EHS office can provide expert guidance on identifying unknown substances and can assist in obtaining the necessary safety information.

Once the correct chemical identity is established, a comprehensive safety and handling plan can be developed. This plan should include, but is not limited to, the following elements which would be presented in detailed tables and diagrams as per the original request:

  • Personal Protective Equipment (PPE): A detailed breakdown of required PPE for various handling scenarios, including specific types of gloves, eye and face protection, respiratory protection, and protective clothing.

  • Operational Plan: Step-by-step procedures for the safe handling of the substance, from receipt and storage to use in experimental protocols.

  • Disposal Plan: Clear instructions for the safe disposal of the chemical and any contaminated materials, in accordance with local, state, and federal regulations.

A procedural workflow for handling the correctly identified chemical would be visualized as follows:

Caption: Default procedural workflow for chemical handling.

It is strongly recommended that all work with unidentified substances cease until a positive identification and a thorough risk assessment can be completed. Providing value beyond the product itself begins with ensuring the fundamental safety of the researchers and professionals who use it.

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.